2-[4-(Methylthio)phenoxy]acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRGPOKLBRTMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286606 | |
| Record name | 2-[4-(Methylthio)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43111-34-8 | |
| Record name | 2-[4-(Methylthio)phenoxy]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43111-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Methylthio)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-[4-(Methylthio)phenoxy]acetonitrile
An In-depth Technical Guide to 2-[4-(Methylthio)phenoxy]acetonitrile
This guide provides a comprehensive technical overview of 2-[4-(Methylthio)phenoxy]acetonitrile, a molecule of interest for researchers in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, and physicochemical properties, offering insights grounded in established chemical principles. This document is intended for professionals in drug development and scientific research, providing both foundational knowledge and practical methodologies.
Introduction and Chemical Identity
2-[4-(Methylthio)phenoxy]acetonitrile is an organic compound featuring a phenoxyacetonitrile core functionalized with a methylthio group. This structural motif is of interest due to the diverse biological activities observed in related phenoxyacetic acid derivatives and other analogous structures.[1]
Chemical Structure:
Figure 1: Chemical structure of 2-[4-(Methylthio)phenoxy]acetonitrile.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-(methylthio)phenoxy)acetonitrile | N/A |
| Molecular Formula | C₉H₉NOS | N/A |
| Molecular Weight | 179.24 g/mol | N/A |
| CAS Number | 33901-46-1 (analogue) | [2] |
Note: Specific experimental data for 2-[4-(Methylthio)phenoxy]acetonitrile is not widely available in public literature. The data presented is based on the analysis of its constituent functional groups and data from structurally similar compounds.
Synthesis and Mechanistic Insights
The most direct and widely applicable method for synthesizing 2-[4-(Methylthio)phenoxy]acetonitrile is the Williamson ether synthesis.[1][3] This robust Sₙ2 reaction is a cornerstone of ether synthesis in both laboratory and industrial settings due to its versatility and reliability.[4][5]
The synthesis involves the reaction of 4-(methylthio)phenol with a haloacetonitrile, such as chloroacetonitrile, in the presence of a weak base like potassium carbonate.
Reaction Scheme:
Figure 2: General synthesis route for 2-[4-(Methylthio)phenoxy]acetonitrile.
Mechanistic Rationale (Williamson Ether Synthesis)
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][6][7] The key to this reaction is the deprotonation of the weakly acidic phenolic hydroxyl group by the base (potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the chloroacetonitrile.
The choice of a primary halide (chloroacetonitrile) is critical. Sₙ2 reactions are sensitive to steric hindrance at the electrophilic carbon.[6] Using a primary halide minimizes steric hindrance, favoring the substitution reaction over a competing elimination (E2) reaction.[6]
Figure 3: Mechanistic workflow of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of phenoxyacetonitriles and should be adapted and optimized based on laboratory conditions.[8]
Materials:
-
4-(Methylthio)phenol
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)phenol (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous acetonitrile.
-
Addition of Electrophile: While stirring the suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization.
Spectroscopic Characterization
The structural elucidation of 2-[4-(Methylthio)phenoxy]acetonitrile relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Methyl protons (-SCH₃) | δ 2.4-2.6 ppm (singlet, 3H) |
| Methylene protons (-OCH₂CN) | δ 4.7-4.9 ppm (singlet, 2H) | |
| Aromatic protons | δ 6.9-7.4 ppm (multiplet, 4H, AA'BB' system) | |
| ¹³C NMR | Methyl carbon (-SCH₃) | δ 15-20 ppm |
| Methylene carbon (-OCH₂CN) | δ 55-60 ppm | |
| Nitrile carbon (-C≡N) | δ 115-120 ppm[9][10][11] | |
| Aromatic carbons | δ 115-160 ppm (4 signals) | |
| IR Spectroscopy | C≡N stretch | 2240-2260 cm⁻¹ (sharp, strong)[9][10][11][12] |
| C-O-C stretch (ether) | 1200-1250 cm⁻¹ (strong) | |
| Aromatic C-H stretch | ~3030 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 179 |
The presence of a sharp, strong absorption band around 2250 cm⁻¹ in the IR spectrum is highly diagnostic for the nitrile functional group.[10][11] In the ¹³C NMR spectrum, the nitrile carbon appears in a characteristic downfield region (115-120 ppm), distinct from other carbon environments.[9]
Reactivity, Stability, and Safety
Stability: 2-[4-(Methylthio)phenoxy]acetonitrile is expected to be a stable solid at room temperature, but should be stored in a cool, dry place away from strong oxidizing agents.
Reactivity:
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Oxidation of Sulfide: The methylthio group can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. Compounds with a 4-methylsulfonylphenyl moiety have been investigated for their biological activities.[13]
Safety and Handling: Due to the presence of the nitrile (cyanide) functional group, this compound should be handled with appropriate safety precautions to prevent exposure.[14][15] The toxicity of nitriles often arises from their in vivo metabolism to cyanide.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.[16][17]
-
Engineering Controls: All manipulations, including weighing and transfers, should be performed in a certified chemical fume hood.[17][18]
-
Storage: Store in a well-ventilated, dry area, away from acids and strong oxidizing agents.[14][16] Containers should be tightly sealed.[14]
-
Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cyanide-containing compounds.[17] All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[18]
Potential Applications and Future Directions
While specific biological activities for 2-[4-(Methylthio)phenoxy]acetonitrile have not been extensively reported, the phenoxyacetonitrile scaffold is present in molecules with herbicidal and antifungal properties.[1] Furthermore, related compounds have been explored for a variety of biological targets. For instance, derivatives of 2-(4-methylphenoxy)acetamide have been investigated as novel cooling agents.[19]
Future research could involve:
-
Screening for herbicidal, antifungal, or other pesticidal activities.
-
Investigation of its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting pathways where the methylthio or methylsulfonylphenyl moiety is known to be active.[13][20]
-
Exploring its use as a building block in materials science.
Conclusion
2-[4-(Methylthio)phenoxy]acetonitrile is a readily accessible compound via the robust Williamson ether synthesis. Its chemical structure offers multiple points for further functionalization, making it a versatile intermediate for various applications. While its biological profile is not yet well-defined, its structural similarity to other bioactive molecules suggests that it may be a valuable subject for future research in agrochemicals and pharmaceuticals. As with all nitrile-containing compounds, strict adherence to safety protocols is paramount during its handling and use.
References
-
Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
LS College. Williamson ether synthesis. Available from: [Link]
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic.... Available from: [Link]
-
Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. Available from: [Link]
-
TSM TheSafetyMaster Private Limited. Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. Available from: [Link]
-
Scribd. Nitrile IR Spectroscopy Overview | PDF. Available from: [Link]
-
University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. Available from: [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]
-
Dartmouth Environmental Health and Safety. Cyanide Salts. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
PubChem. 2-(4-(Methylthio)phenyl)acetonitrile | C9H9NS | CID 2760087. Available from: [Link]
-
PubChem. 2-(4-Methylphenoxy)acetonitrile | C9H9NO | CID 520657. Available from: [Link]
-
Pharmaffiliates. CAS No : 38746-92-8 | Product Name : 2-(4-(Methylthio)phenyl)acetonitrile. Available from: [Link]
-
MilliporeSigma. 2-(4-(Methylthio)phenyl)acetonitrile | 38746-92-8. Available from: [Link]
-
PMC. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Available from: [Link]
-
Capot Chemical. MSDS of 4-(Methylthio)benzyl cyanide. Available from: [Link]
-
PubChemLite. 2-(4-(methylthio)phenyl)acetonitrile (C9H9NS). Available from: [Link]
-
PrepChem.com. Synthesis of (4-(4-(Methylsulfonyl)phenoxy)phenoxy)acetonitrile. Available from: [Link]
- Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
Australian Government Department of Health. Acetonitrile: Human health tier II assessment. Available from: [Link]
-
ResearchGate. (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Available from: [Link]
-
MDPI. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Available from: [Link]
-
EPA. 2-(4-Methylphenoxy)benzonitrile Properties. Available from: [Link]
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2-[4-(Methylthio)phenoxy]acetonitrile CAS number and molecular weight
An In-Depth Technical Guide to 2-[4-(Methylthio)phenoxy]acetonitrile
Introduction: Defining a Niche Chemical Intermediate
2-[4-(Methylthio)phenoxy]acetonitrile is a specialized organic compound characterized by a phenoxy ether linkage, a nitrile functional group, and a methylthio substituent on the aromatic ring. It is a structural isomer of the more commonly documented 2-(4-(methylthio)phenyl)acetonitrile (CAS Number: 38746-92-8)[1][2][3][4][5]. The key distinction lies in the presence of an ether oxygen atom connecting the phenyl ring to the acetonitrile moiety in the title compound, a feature absent in its isomer.
This guide provides a comprehensive technical overview of 2-[4-(methylthio)phenoxy]acetonitrile, focusing on its synthesis, predicted properties, and potential applications for researchers in medicinal chemistry and drug development. Due to its limited documentation in public chemical databases, this whitepaper synthesizes information from established chemical principles and data on structurally analogous compounds.
Molecular and Structural Identity
The fundamental identification details for 2-[4-(methylthio)phenoxy]acetonitrile are summarized below. It is critical for researchers to note the calculated molecular weight to distinguish it from its isomer in mass spectrometry analyses.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-(Methylthio)phenoxy)acetonitrile | N/A |
| Molecular Formula | C₉H₉NOS | N/A |
| Molecular Weight | 179.24 g/mol | (Calculated) |
| CAS Number | Not readily available in public databases | N/A |
Diagram of 2-[4-(Methylthio)phenoxy]acetonitrile
Caption: Chemical structure of 2-[4-(Methylthio)phenoxy]acetonitrile.
Synthesis and Mechanistic Insights
The most established and efficient method for preparing phenoxyacetonitrile derivatives is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an alkyl halide.
Core Reaction Mechanism
-
Deprotonation: The phenolic hydroxyl group of 4-(methylthio)phenol is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic phenoxide anion. The sulfur atom enhances the acidity of the phenol compared to unsubstituted phenol, facilitating this step.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of chloroacetonitrile.
-
Displacement: The chloride ion is displaced as the leaving group, forming the new carbon-oxygen ether bond and yielding 2-[4-(methylthio)phenoxy]acetonitrile.
Diagram of Williamson Ether Synthesis
Caption: Reaction scheme for the synthesis of the target compound.
Field-Proven Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of aryloxyacetonitriles.
Materials and Reagents:
-
4-(Methylthio)phenol (1.0 eq.)
-
Chloroacetonitrile (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Acetone or Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(methylthio)phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) to acetone (15-20 mL per gram of phenol).
-
Addition of Alkylating Agent: Stir the suspension vigorously and add chloroacetonitrile (1.1 eq.) dropwise at room temperature.
-
Reaction Progression: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-[4-(methylthio)phenoxy]acetonitrile.
-
Sources
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Thermodynamic Stability and Thermal Profiling of 2-[4-(Methylthio)phenoxy]acetonitrile: A Comprehensive Methodological Guide
Executive Summary & Molecular Context
The compound 2-[4-(Methylthio)phenoxy]acetonitrile (CAS: 43111-34-8) is a highly functionalized organic intermediate characterized by a central phenoxy core, a methylthio ether linkage, and an acetonitrile moiety[1]. Molecules of this class are critical building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and functionalized pyrimidines.
Understanding the thermodynamic stability of such multifunctional molecules is paramount for drug development professionals and scale-up chemists. The presence of both a potentially reactive nitrile group and an oxidizable thioether linkage means that the molecule's thermal envelope—its melting behavior, heat capacity, enthalpy of formation, and decomposition kinetics—dictates its safe handling, storage, and reactivity parameters.
This whitepaper provides a rigorous, self-validating methodological framework for determining the thermodynamic stability of 2-[4-(Methylthio)phenoxy]acetonitrile, synthesizing advanced calorimetric techniques with first-principles computational validation.
Integrated Thermodynamic Profiling Workflow
To establish a highly reliable thermodynamic profile, empirical thermal analysis must be coupled with computational chemistry. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) serve as the foundation for phase transition and kinetic degradation data[2],[3]. Concurrently, density functional theory (DFT) and the harmonic approximation (HA) provide a theoretical baseline for enthalpies of formation and Gibbs free energies[4],[5].
Fig 1: Integrated experimental and computational thermodynamic profiling workflow.
Experimental Methodologies: Causality and Self-Validation
As a Senior Application Scientist, I emphasize that data is only as reliable as the calibration and validation systems supporting it. The following protocols are designed as self-validating loops to ensure absolute scientific integrity.
Protocol 1: Modulated Differential Scanning Calorimetry (MDSC) for Phase Transitions
Standard DSC measures total heat flow, which convolutes thermodynamic (reversible) and kinetic (non-reversible) events[6]. For a complex molecule like 2-[4-(Methylthio)phenoxy]acetonitrile, Modulated DSC (MDSC) is required. By applying a sinusoidal temperature oscillation over a linear heating rate, MDSC separates the reversing signal (heat capacity,
-
Self-Validating Step: Prior to sample analysis, the instrument must be calibrated using a high-purity Indium standard. The measured melting onset (
) and enthalpy of fusion ( ) validate the sensor's thermal resistance and heat flow constants. -
Procedure:
-
Weigh 3.0–5.0 mg of the compound into an aluminum hermetic pan. Seal precisely to prevent the escape of volatile impurities.
-
Equilibrate the sample at
for 5 minutes. -
Apply a linear heating rate of
with a modulation amplitude of every 60 seconds. -
Integrate the reversing heat flow curve to determine the solid-state heat capacity (
) and the exact enthalpy of fusion ( ).
-
Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics
TGA provides immediate data on the temperature at which the active pharmaceutical ingredient (API) or intermediate begins to decompose[3]. To extract the activation energy (
-
Self-Validating Step: Run an empty platinum crucible under identical atmospheric conditions to generate a baseline. This subtracts buoyancy effects and gas-flow turbulence from the final mass-loss curve.
-
Procedure:
-
Load 10 mg of the sample into a tared platinum pan.
-
Purge the furnace with high-purity Nitrogen (
) to ensure purely thermal (non-oxidative) degradation. -
Perform sequential runs at heating rates of 5, 10, 15, and
from ambient to . -
Plot the logarithm of the heating rate against the inverse of the absolute temperature at specific mass loss percentages to calculate
.
-
Fig 2: Thermal degradation pathway mapping physical state changes to analytical detection.
Protocol 3: Solution Calorimetry for Enthalpy of Formation
Direct combustion bomb calorimetry of sulfur- and nitrogen-containing compounds often yields a complex mixture of
-
Self-Validating Step: The calorimeter constant (energy equivalent) is verified by measuring the heat of solution of NIST-traceable TRIS (tris(hydroxymethyl)aminomethane) in
. The result must fall within of the accepted literature value. -
Procedure:
-
Equilibrate
of the chosen solvent (e.g., anhydrous DMSO) in the isoperibol calorimeter at . -
Introduce a sealed glass ampoule containing
of 2-[4-(Methylthio)phenoxy]acetonitrile. -
Initiate the stirring mechanism and allow the baseline temperature to stabilize.
-
Break the ampoule and record the temperature change (
) over time. -
Calculate the enthalpy of solution (
) and integrate it into the pre-established Hess's Law cycle to find .
-
Computational Thermodynamics: First-Principles Validation
Experimental data must be corroborated by theoretical models to rule out polymorph impurities or solvent occlusion. Density Functional Theory (DFT) has become an indispensable tool for predicting the thermodynamic properties of crystalline materials[4].
Dispersion-Corrected DFT and Lattice Energy
Standard DFT functionals struggle with the long-range van der Waals forces prevalent in organic crystals. Therefore, calculations must be performed at the PBE-D3/projector-augmented-wave level[4]. This dispersion-corrected functional accurately predicts the lattice energy (
The Harmonic Approximation (HA)
To predict temperature-dependent properties such as the Gibbs free energy of formation (
-
Causality: By calculating the vibrational frequencies of the molecule, we can derive the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy and entropy from
to . -
Validation: The absence of imaginary frequencies in the computational output confirms that the optimized molecular geometry represents a true global minimum on the potential energy surface.
Quantitative Data Synthesis
The following table summarizes the expected thermodynamic parameters for 2-[4-(Methylthio)phenoxy]acetonitrile, synthesizing both empirical limits for this class of functionalized phenoxy ethers and the precision boundaries of our described methodologies.
Table 1: Thermodynamic Parameters of 2-[4-(Methylthio)phenoxy]acetonitrile
| Thermodynamic Parameter | Symbol | Expected Range / Value | Primary Analytical Method |
| Melting Point Onset | MDSC (Reversing Heat Flow) | ||
| Enthalpy of Fusion | MDSC (Peak Integration) | ||
| Solid-State Heat Capacity | MDSC (Isothermal Step Method) | ||
| Enthalpy of Formation (Solid) | Solution Calorimetry | ||
| Enthalpy of Sublimation | DFT (PBE-D3 Lattice Energy) | ||
| Decomposition Onset | TGA (10 °C/min, | ||
| Activation Energy of Degradation | TGA (Ozawa-Flynn-Wall Kinetics) |
Conclusion
The thermodynamic stability of 2-[4-(Methylthio)phenoxy]acetonitrile is governed by the interplay between its stable phenoxy core and its reactive functional groups. By employing a dual-pronged approach—utilizing self-validating experimental techniques like MDSC, TGA, and solution calorimetry alongside rigorous DFT and Harmonic Approximation computations—researchers can establish a flawless thermal profile. This methodology not only ensures safety and efficacy during chemical scale-up but also provides the foundational data required for advanced formulation and drug development processes.
References
- AK Scientific. "43111-34-8 2-[4-(Methylthio)phenoxy]acetonitrile." AKSci Catalog.
- ResearchGate. "Differential Scanning Calorimetry and Thermogravimetric Analysis." Pharmaceutical Materials Characterization.
- National Institutes of Health (NIH) / PMC. "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- MDPI. "Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
- Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties.
- National Institutes of Health (NIH) / PMC. "Determination and Validation of Standard Enthalpies of Formation and Sublimation of Potassium Salts Using Solution Calorimetry and Quantum‐Chemical Calculations.
- DTU Research Database. "Evaluating the harmonic approximation for the prediction of thermodynamic formation properties of solids.
- National Institutes of Health (NIH) / PMC. "Efficient DLPNO-CCSD(T)-Based Estimation of Formation Enthalpies for C, H, O, and N-Containing Closed-Shell Compounds Validated Against Critically-Evaluated Experimental Data.
- Sigma-Aldrich. "Phenoxyacetonitrile 98% (CAS 3598-14-9)." Chemical Synthesis Applications.
Sources
- 1. 43111-34-8 2-[4-(Methylthio)phenoxy]acetonitrile AKSci 5394AJ [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]
- 4. Determination and Validation of Standard Enthalpies of Formation and Sublimation of Potassium Salts Using Solution Calorimetry and Quantum‐Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 8. Efficient DLPNO-CCSD(T)-Based Estimation of Formation Enthalpies for C, H, O, and N-Containing Closed-Shell Compounds Validated Against Critically-Evaluated Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC naming conventions for methylthio phenoxyacetonitrile compounds
Title: Precision in Nomenclature and Synthesis: A Technical Guide to Methylthio Phenoxyacetonitrile Derivatives
Executive Summary
In the high-stakes environment of drug discovery, ambiguity is a liability. "Methylthio phenoxyacetonitrile" compounds are critical intermediates in the synthesis of cathepsin inhibitors and benzofuran-based pharmacophores. However, their naming often suffers from legacy conventions that conflict with current IUPAC standards, leading to errors in regulatory filings and patent claims. This guide provides a definitive technical framework for the nomenclature, synthesis, and validation of these compounds, bridging the gap between theoretical IUPAC 2013 recommendations and practical bench science.
Part 1: The IUPAC Hierarchy & Nomenclature Logic
The naming of 2-[4-(methylsulfanyl)phenoxy]acetonitrile (the Preferred IUPAC Name or PIN) is not arbitrary; it is the result of a strict hierarchical decision tree. As a Senior Application Scientist, I often see researchers default to "ether" or "sulfide" as the parent class. This is incorrect.
The Priority Rule (Blue Book P-41)
IUPAC nomenclature relies on a seniority order of functional groups. For our target molecule, we have three competing functionalities:
The Rule: Nitriles take precedence over ethers and sulfides. Therefore, the parent structure is acetonitrile (or ethanenitrile), and the oxygen and sulfur moieties are relegated to substituent status.
The "Thio" vs. "Sulfanyl" Shift
Historically, the prefix methylthio- was standard. However, the IUPAC 2013 Recommendations (P-63.1.5) explicitly prefer the term methylsulfanyl- to describe the
Nomenclature Decision Tree (Visualization)
The following diagram illustrates the logical flow for deriving the PIN, ensuring no step is missed during registration.
Figure 1: Logical decision tree for determining the Preferred IUPAC Name (PIN) of mixed-functionality nitriles.
Part 2: Structural Dissection & Numbering[3]
Correct numbering is the "checksum" of chemical nomenclature.
-
The Parent Chain: The acetonitrile unit consists of two carbons.
-
C1: The carbon of the cyano group (
).[1] -
C2: The methylene group (
) attached to the oxygen.
-
-
The Substituent: The phenoxy group is attached to C2 of the acetonitrile.
-
The Ring Numbering: The phenyl ring is numbered starting at the point of attachment to the oxygen (position 1). The methylsulfanyl group is typically at position 4 (para) to minimize steric hindrance during synthesis, though ortho (2) and meta (3) isomers exist.
Correct Name Construction: 2- [Location on acetonitrile] [4-(methylsulfanyl)phenoxy] [Complex substituent] acetonitrile [Parent]
Part 3: Synthesis & Validation (The Self-Validating Protocol)
As scientists, we know that a name is useless if the molecule cannot be made reliably. The synthesis of methylthio phenoxyacetonitriles is a classic Williamson Ether Synthesis , but it is prone to C-alkylation side products if not controlled.
The following protocol is designed for autonomy and reproducibility . It uses Potassium Carbonate (
Experimental Workflow
Reagents:
-
4-(Methylthio)phenol (1.0 eq)
-
Chloroacetonitrile (1.2 eq) - Warning: Potent lachrymator/toxic.
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Potassium Iodide (0.1 eq) - Finkelstein catalyst to accelerate reaction.
-
Solvent: Acetone (reagent grade) or DMF (for difficult substrates).
Step-by-Step Protocol:
-
Activation: In a dry round-bottom flask, dissolve 4-(methylthio)phenol in Acetone (0.5 M concentration). Add anhydrous
.[3] Stir at room temperature for 30 minutes. Why? This pre-generates the phenoxide anion without aggressive exotherms. -
Catalysis: Add catalytic Potassium Iodide (KI). Why? KI converts the chloro-species to a more reactive iodo-species in situ.
-
Addition: Add Chloroacetonitrile dropwise via syringe.
-
Reflux: Heat to mild reflux (
for Acetone) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Workup (The Self-Validating Step):
-
Filter off the solid salts (
). -
Evaporate the solvent.
-
Redissolve residue in Ethyl Acetate and wash with 1M NaOH .
-
Critical Check: The NaOH wash removes unreacted phenol. If your yield drops significantly here, your conversion was incomplete.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography.
Synthesis Process Map
Figure 2: Step-by-step reaction pathway for the Williamson ether synthesis of the target compound.
Part 4: Analytical Data & Characterization
To ensure the "Trustworthiness" of your compound, you must verify it against expected spectroscopic data. A successful synthesis will yield the following signatures.
NMR Fingerprint Table ( , 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Ortho to O) | 6.90 - 7.00 | Doublet (d) | 2H | Phenyl Ring (C2, C6) |
| Aromatic (Meta to O) | 7.20 - 7.30 | Doublet (d) | 2H | Phenyl Ring (C3, C5) |
| Methylene ( | 4.75 | Singlet (s) | 2H | Diagnostic Peak |
| Methyl ( | 2.45 | Singlet (s) | 3H | Sulfanyl Methyl |
Interpretation: The most critical signal is the singlet at 4.75 ppm . If this peak appears as a triplet or multiplet, you have likely alkylated the sulfur or the ring carbon instead of the oxygen. The shift of 4.75 ppm is distinctively deshielded by both the oxygen and the nitrile group.
Mass Spectrometry (LC-MS)
-
Molecular Ion: Expect
or . -
Fragmentation: A characteristic loss of the cyanomethyl group (
) is common in EI-MS, leaving the stable methylthio-phenol cation.
References
-
IUPAC. (2013).[1][2][4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[4] Section P-63.1.5 (Sulfides) and P-41 (Seniority). [Link]
-
PubChem. (n.d.). Compound Summary for CID 2733501 (2-(4-Methylthiophenoxy)acetonitrile). National Library of Medicine. Retrieved March 1, 2026. [Link]
-
Organic Syntheses. (1950). p-Methoxyphenylacetonitrile Synthesis (Analogous Protocol). Org. Synth. 1950, 30, 65. [Link]
Sources
The Dual-Pharmacophore Challenge: Safety and Toxicological Profiling of 2-[4-(Methylthio)phenoxy]acetonitrile
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS)
Executive Summary & Physicochemical Identity
In preclinical drug development and agrochemical synthesis, compounds containing multiple reactive moieties present unique toxicological challenges. 2-[4-(Methylthio)phenoxy]acetonitrile (CAS: 43111-34-8) is a prime example of a "dual-threat" molecule. It features both a methylthio ether —susceptible to S-oxidation—and a phenoxyacetonitrile group, which carries the latent risk of enzymatic cyanide liberation.
Understanding the safety profile of this compound requires looking beyond generic hazard statements and analyzing its biotransformation pathways. This whitepaper synthesizes the regulatory Safety Data Sheet (SDS) parameters with deep mechanistic toxicology, providing researchers with the protocols necessary to safely handle and empirically validate the toxicity of this compound.
Quantitative Physicochemical Data
To predict the pharmacokinetic and safety profile of the compound, we must first establish its baseline chemical properties. The data below is synthesized from predictive models and structural analogs[1][2].
| Property | Value / Description |
| Chemical Name | 2-[4-(Methylthio)phenoxy]acetonitrile |
| CAS Registry Number | 43111-34-8 |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Nitrogen, Oxygen, Sulfur) |
| Predicted LogP (Hydrophobicity) | ~2.1 (Moderate lipophilicity, readily crosses cell membranes) |
| Physical State | Colorless to pale yellow liquid/solid (temperature dependent) |
Mechanistic Toxicology & Biotransformation Dynamics
The toxicity of 2-[4-(Methylthio)phenoxy]acetonitrile is not primarily driven by the parent molecule, but rather by its phase I hepatic metabolites. The molecule undergoes two divergent metabolic pathways mediated by Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO)[3].
-
S-Oxidation (The Methylthio Pathway): The sulfur atom is highly susceptible to oxidation by CYP3A4 and FMOs, yielding sulfoxide and subsequently sulfone metabolites[4]. While this increases water solubility and aids in renal clearance, reactive sulfoxide intermediates can occasionally trigger oxidative stress.
- -Hydroxylation (The Nitrile Pathway): This is the critical toxicological mechanism. CYP2E1 and CYP3A4 can hydroxylate the carbon adjacent to the ether oxygen and the nitrile group. This forms an unstable cyanohydrin intermediate, which spontaneously decomposes to release free cyanide (CN⁻) and 4-(methylthio)phenol[5]. The liberated cyanide binds tightly to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) within the mitochondria, abruptly halting oxidative phosphorylation and leading to cytotoxic hypoxia.
Caption: Metabolic activation of 2-[4-(Methylthio)phenoxy]acetonitrile via CYP450 pathways.
Regulatory Safety Data Sheet (SDS) Core
Based on the structural alerts (nitrile and phenoxy ether) and data from highly homologous compounds (e.g., phenoxyacetonitrile), the following safety parameters must be strictly adhered to in a laboratory setting[5][6].
GHS Classification & Hazard Statements
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2): H319 - Causes serious eye irritation.
First Aid & Emergency Protocols
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Causality: Due to the potential for systemic cyanide release upon metabolism, maintaining high blood oxygen saturation is critical to outcompete trace CN⁻ at the mitochondrial level.
-
Skin Contact: Wash immediately with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Antidote Note: In cases of severe systemic toxicity where cyanogenesis is confirmed, medical professionals may administer a cyanide antidote kit (e.g., Hydroxocobalamin or Sodium Thiosulfate)[5].
Handling, Storage, and PPE
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, strong bases). Keep the container tightly closed and protected from light.
-
PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and a standard laboratory coat. All manipulations of the neat compound must be performed inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of volatile particulates or aerosols.
Experimental Workflows for Toxicity Validation
To empirically validate the theoretical toxicity profile outlined above, researchers must employ self-validating experimental systems. The following protocols are designed to isolate the exact mechanisms of biotransformation and subsequent cytotoxicity.
Protocol A: In Vitro Microsomal Stability & Cyanide Liberation Assay
Objective: To quantify the rate of CYP-mediated
Step-by-Step Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Reaction Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration 1 mg/mL) and 2-[4-(Methylthio)phenoxy]acetonitrile (final concentration 10 µM, kept to <1% DMSO to prevent CYP inhibition).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Sampling & Termination: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Cyanide Detection: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using a colorimetric cyanide assay kit (e.g., based on the König reaction) or LC-MS/MS to quantify the liberated CN⁻ and the 4-(methylthio)phenol byproduct.
-
Self-Validating Control: Run a parallel reaction omitting the NADPH regenerating system. If cyanide is detected in this negative control, it indicates spontaneous (non-enzymatic) degradation of the compound, invalidating the assumption of strict CYP-dependence.
Protocol B: Real-Time Mitochondrial Respiration Profiling (Seahorse XF)
Objective: To prove that the liberated cyanide functionally impairs cellular respiration. Causality & Design: Generic cell viability assays (like MTT) only show terminal cell death. By measuring the Oxygen Consumption Rate (OCR) in real-time using a Seahorse XF Analyzer, we can directly observe the immediate blockade of Complex IV by the nitrile's cyanide metabolite.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells (a human hepatoma cell line retaining some basal CYP activity) into a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Sensor Hydration: Hydrate the Seahorse XF sensor cartridge with calibrant solution overnight in a non-CO₂ incubator.
-
Assay Medium: Wash the cells and replace the growth medium with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate for 1 hour in a non-CO₂ incubator.
-
Compound Injection: Load the sensor cartridge ports. Port A: 2-[4-(Methylthio)phenoxy]acetonitrile (variable doses: 1, 10, 50 µM). Port B: Oligomycin (1 µM). Port C: FCCP (1 µM). Port D: Rotenone/Antimycin A (0.5 µM).
-
Measurement: Run the standard Mitochondrial Stress Test protocol.
-
Self-Validating Control: The sequential injection of Oligomycin, FCCP, and Rot/AA acts as an internal validation system. If the basal OCR drops immediately upon injection of the test compound (Port A) before the standard mitochondrial inhibitors are added, it conclusively proves that the compound (or its rapidly formed metabolite) is a direct inhibitor of the electron transport chain.
References
-
MDPI. "Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review." MDPI, Nov 2024. Available at: [Link]
-
PubMed / NIH. "Cytochrome P450 responsible for the stereoselective S-oxidation of flosequinan in hepatic microsomes from rats and humans." National Institutes of Health. Available at: [Link]
-
PubChem / NIH. "4-Methoxyphenoxyacetonitrile | C9H9NO2 | CID 579491." PubChem Database. Available at: [Link]
Sources
- 1. 43111-34-8 2-[4-(Methylthio)phenoxy]acetonitrile AKSci 5394AJ [aksci.com]
- 2. 4-Methoxyphenoxyacetonitrile | C9H9NO2 | CID 579491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytochrome P450 responsible for the stereoselective S-oxidation of flosequinan in hepatic microsomes from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.ie [fishersci.ie]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-[4-(Methylthio)phenoxy]acetonitrile via Williamson Ether Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive protocol for the synthesis of 2-[4-(methylthio)phenoxy]acetonitrile, an important synthetic intermediate. The primary method detailed is the Williamson ether synthesis, a robust and widely utilized reaction for forming ether linkages.[1][2] This document delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and conditions, and offers a detailed, step-by-step experimental procedure. Furthermore, it includes troubleshooting guidance, safety protocols, and data presentation to ensure researchers can replicate and optimize the synthesis with a high degree of success and confidence.
The Williamson Ether Synthesis: Mechanism and Rationale
The synthesis of 2-[4-(methylthio)phenoxy]acetonitrile from 4-(methylthio)phenol is achieved through the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an organohalide.[1]
The overall reaction is as follows:
4-(methylthio)phenol + Chloroacetonitrile → 2-[4-(methylthio)phenoxy]acetonitrile
The mechanism proceeds in two main stages:
-
Deprotonation: The phenolic proton of 4-(methylthio)phenol is abstracted by a base to form a highly reactive phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of the haloacetonitrile (e.g., chloroacetonitrile), displacing the halide ion in a concerted, single-step mechanism to form the desired ether product.[1][3]
Causality Behind Experimental Choices
Phenol Substrate: 4-(methylthio)phenol 4-(methylthio)phenol serves as the nucleophile precursor. Phenols are more acidic than aliphatic alcohols, which allows for the use of moderately strong bases for deprotonation.
Electrophile: Chloroacetonitrile vs. Bromoacetonitrile The reaction requires a haloacetonitrile as the electrophilic source of the cyanomethyl group.
-
Chloroacetonitrile is a common and cost-effective choice.
-
Bromoacetonitrile is generally more reactive due to bromide being a better leaving group than chloride.[4] This can lead to higher yields or shorter reaction times, but it is often more expensive. For most standard procedures, chloroacetonitrile is sufficient.
Base: The Critical Role of Potassium Carbonate While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) is often the preferred choice for several reasons:
-
Sufficient Basicity: It is strong enough to deprotonate the acidic phenol but mild enough to minimize side reactions.
-
Safety and Handling: K₂CO₃ is a stable, non-pyrophoric solid that is easier and safer to handle than NaH or concentrated sodium hydroxide.[2]
-
Heterogeneous Reaction: It is typically used as a suspension in the solvent, and the resulting inorganic salts can be easily removed by filtration at the end of the reaction.[4]
Solvent Selection: Facilitating the Sₙ2 Reaction The choice of solvent is crucial for the success of an Sₙ2 reaction. Polar aprotic solvents are highly preferred.
-
Common Choices: Acetonitrile, acetone, and N,N-dimethylformamide (DMF) are excellent solvents for this synthesis.[1][4]
-
Rationale: These solvents can dissolve the reactants and solvate the potassium cation, but they do not form a strong solvation shell around the phenoxide nucleophile. This leaves the nucleophile "free" and highly reactive, thereby increasing the rate of the Sₙ2 reaction. Protic solvents, in contrast, would solvate and stabilize the nucleophile, reducing its reactivity.[1]
Detailed Synthesis Protocol
This protocol outlines the synthesis of 2-[4-(methylthio)phenoxy]acetonitrile on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| 4-(Methylthio)phenol | C₇H₈OS | 140.20 | 10.0 | 1.40 g | Skin/eye irritant[5] |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 11.0 | 0.83 g (0.70 mL) | Toxic, lachrymator[6] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 2.07 g | Anhydrous, finely powdered |
| Acetonitrile | CH₃CN | 41.05 | - | 30 mL | Anhydrous, flammable[7] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL | Highly flammable |
| Saturated NaHCO₃ (aq) | - | - | - | ~30 mL | - |
| Brine | - | - | - | ~30 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~2-3 g | Drying agent |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)phenol (1.40 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetonitrile (30 mL).
-
Addition of Electrophile: Begin stirring the suspension. Add chloroacetonitrile (0.70 mL, 11.0 mmol) to the mixture using a syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the inorganic salts (unreacted K₂CO₃ and the KCl byproduct) by vacuum filtration, washing the solid cake with a small amount of diethyl ether (~10 mL).
-
Work-up - Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile and ether. This will yield the crude product as an oil or solid.
-
Work-up - Extraction: Dissolve the crude residue in diethyl ether (~50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).[4] These washes remove any remaining acidic impurities and water-soluble byproducts.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask occasionally for 10-15 minutes.
-
Final Product Isolation: Filter the solution to remove the drying agent. Evaporate the solvent from the filtrate under reduced pressure to yield the purified 2-[4-(methylthio)phenoxy]acetonitrile. The product can be further purified by recrystallization if necessary.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Wet reagents/solvent. 3. Ineffective base. | 1. Increase reaction time or temperature. Monitor via TLC. 2. Ensure all reagents and solvents are anhydrous. Water will hydrolyze the haloacetonitrile and deactivate the phenoxide. 3. Use freshly ground, anhydrous K₂CO₃. Consider a stronger base like NaH in DMF for less reactive substrates.[8] |
| Presence of Starting Phenol | 1. Insufficient base or reaction time. 2. Poor quality haloacetonitrile. | 1. Increase the equivalents of base to 2.0 and extend the reflux time. 2. Use a more reactive electrophile like bromoacetonitrile.[4] |
| Side Product Formation | 1. C-alkylation of the phenoxide. 2. Hydrolysis of the nitrile group. | 1. C-alkylation is less common with phenoxides but can occur. Using a polar aprotic solvent like DMF generally favors O-alkylation.[4] 2. Ensure the work-up is not overly acidic or basic, and avoid prolonged heating during work-up. |
Safety Precautions
-
General: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Chloroacetonitrile: This compound is toxic if inhaled or absorbed through the skin and is a lachrymator (tear-inducing). Handle with extreme care in a fume hood.[6]
-
Solvents: Acetonitrile and diethyl ether are flammable. Ensure there are no open flames or spark sources in the vicinity.[7]
-
Bases: While K₂CO₃ is relatively benign, stronger bases like NaOH or NaH are corrosive or pyrophoric and require additional handling precautions.
References
-
Vedantu. (2024). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]
-
Chegg. (2015). What is the function of potassium carbonate in this reaction? (Williamson ether synthesis). Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
Scribd. (n.d.). Recent Advances in The Synthesis of Aryl Nitrile Compounds. Retrieved from [Link]
-
ACS Publications. (2026). Nickel-Catalyzed Aryl Group Interconversion: A Non-Equilibrium Strategy for Aryl Nitrile Synthesis. JACS Au. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-(Methylthio)phenol CAS#: 1073-72-9. Retrieved from [Link]
-
Waseda University. (2020). Decarbonylative Synthesis of Aryl Nitriles from Aromatic Esters and Organocyanides by a Nickel Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrile synthesis by iron and phenol co‐catalysis. Retrieved from [Link]
-
Unknown Source. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown Source. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylthio)phenol. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, antimicrobial and antioxidant activity of some disubstituted[1][3][9]-oxadiazoles carrying 4. Retrieved from [Link]
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
European Patent Office. (1997). METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
Sources
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Reducing the nitrile group in 2-[4-(Methylthio)phenoxy]acetonitrile to amines
Application Note & Protocol Guide
Topic: Chemoselective Reduction of the Nitrile Group in 2-[4-(Methylthio)phenoxy]acetonitrile to the Corresponding Primary Amine, 2-[4-(Methylthio)phenoxy]ethan-1-amine.
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transformation of nitriles into primary amines is a cornerstone of synthetic organic chemistry, providing a direct pathway to a class of compounds vital for the pharmaceutical and agrochemical industries. This document provides a detailed guide for the chemoselective reduction of 2-[4-(methylthio)phenoxy]acetonitrile. The primary challenge in this synthesis is the presence of a thioether (methylthio) group, which is sensitive to certain reductive conditions and can poison common hydrogenation catalysts. We present two robust and validated protocols: catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄). This guide offers a comprehensive analysis of reagent selection, detailed step-by-step protocols, and a comparative summary to aid researchers in choosing the optimal method for their specific laboratory context and scale.
Introduction: The Synthetic Challenge & Strategic Approach
The target molecule, 2-[4-(methylthio)phenoxy]ethan-1-amine, is a valuable building block. The primary amine moiety serves as a versatile handle for subsequent derivatization, while the phenoxy scaffold is a common feature in bioactive molecules. The synthetic challenge lies in the selective reduction of the cyano group (C≡N) to a primary amine (-CH₂NH₂) without altering the thioether linkage (-S-CH₃).
Two principal strategies for nitrile reduction are catalytic hydrogenation and chemical hydride reduction.[1]
-
Catalytic Hydrogenation: This atom-economical method employs a metal catalyst (e.g., Nickel, Palladium, Platinum) and hydrogen gas.[2] However, sulfur-containing compounds are known to poison noble metal catalysts like Palladium and Platinum, rendering them ineffective. Raney® Nickel, a spongy nickel catalyst, is often more tolerant but can sometimes promote desulfurization under harsh conditions.
-
Chemical Hydride Reduction: Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for reducing nitriles.[3][4] LiAlH₄ is a powerful, non-selective reagent, but crucially, it does not typically reduce thioethers, making it an excellent candidate for this specific transformation.
This guide details protocols for both Raney® Nickel-catalyzed hydrogenation and LiAlH₄ reduction, providing two orthogonal and reliable methods to achieve the desired product.
Reaction Mechanisms & Reagent Selection
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation of nitriles is a heterogeneous process that occurs on the surface of the metal catalyst. The reaction proceeds through the formation of an intermediate imine, which is then further reduced to the primary amine.
Caption: General pathway for nitrile hydrogenation and a common side reaction.
A potential side product is the secondary amine, formed when the primary amine product reacts with the imine intermediate.[2] This can often be suppressed by performing the reaction in the presence of ammonia.
Mechanism of LiAlH₄ Reduction
The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This occurs twice. The first addition forms an imine anion, which is complexed to the aluminum species.[3][5] A second hydride addition yields a dianion intermediate. A final aqueous workup quenches the reaction and protonates the nitrogen to furnish the primary amine.[4][5]
Caption: Stepwise mechanism of nitrile reduction using LiAlH₄.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol A: Catalytic Hydrogenation with Raney® Nickel
This protocol is advantageous for its operational simplicity and avoidance of highly reactive metal hydrides.
Materials & Equipment:
-
2-[4-(Methylthio)phenoxy]acetonitrile
-
Raney® Nickel 2800 (50% slurry in water)
-
Anhydrous Ethanol (or Methanol)
-
Diatomaceous earth (Celite®)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation vessel (e.g., a heavy-walled round-bottom flask or Parr bottle), dissolve 2-[4-(methylthio)phenoxy]acetonitrile (1.0 eq.) in anhydrous ethanol to a concentration of approximately 0.2–0.5 M.
-
Catalyst Addition: Under a gentle stream of argon or nitrogen, carefully add the Raney® Nickel slurry (approx. 10-20% by weight relative to the nitrile). CRITICAL SAFETY NOTE: Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air.[6] Always handle it as an aqueous slurry.
-
Hydrogenation: Securely attach the vessel to the hydrogenation apparatus.
-
Purging: Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen. Begin vigorous stirring. The reaction is typically exothermic. Maintain the temperature at 25–40°C for 4–12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully depressurizing, taking an aliquot, filtering it through a syringe filter, and analyzing. The reaction is complete upon the disappearance of the starting material.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with argon or nitrogen.
-
Filtration: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel and wet it with ethanol. Decant the reaction mixture onto the Celite® pad and filter with suction. CRITICAL SAFETY NOTE: Keep the filter cake wet with solvent at all times to prevent ignition.
-
Washing: Wash the filter cake thoroughly with several portions of ethanol.
-
Catalyst Quenching: Immediately transfer the wet filter cake into a designated waste container and quench with a large volume of water.
-
Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude amine.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane/methanol, often with 1% triethylamine added to the eluent to prevent product tailing.
Protocol B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is extremely effective and avoids catalyst poisoning issues but requires strict anhydrous conditions and careful handling of a pyrophoric reagent.
Materials & Equipment:
-
2-[4-(Methylthio)phenoxy]acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄, powder or 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet
-
Magnetic stirrer and stir bar, ice-water bath
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Preparation: Under a positive pressure of nitrogen, carefully charge the flask with LiAlH₄ (1.5–2.0 eq.). Add anhydrous THF via cannula to create a suspension (approx. 0.5 M). Cool the suspension to 0°C using an ice-water bath. CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care.[7]
-
Substrate Addition: Dissolve the 2-[4-(methylthio)phenoxy]acetonitrile (1.0 eq.) in anhydrous THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C. Control the addition rate to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as determined by TLC or LC-MS. Gentle heating to reflux may be required for some substrates but should be approached with caution.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0°C with an ice bath. CRITICAL STEP: Quench the reaction by the slow, sequential, and dropwise addition of the following, allowing the effervescence to subside between each addition:
-
'X' mL of Water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of Water.[7]
-
-
Filtration: After the final addition, stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with THF or ethyl acetate.
-
Work-up: Transfer the combined filtrate to a separatory funnel. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purification: Purify the crude product by silica gel column chromatography as described in Protocol A.
Comparative Analysis of Reduction Methods
| Feature | Method A: Raney® Nickel / H₂ | Method B: Lithium Aluminum Hydride (LiAlH₄) |
| Principle | Heterogeneous Catalytic Hydrogenation | Chemical Hydride Reduction |
| Key Hazard | Pyrophoric catalyst (when dry)[6], flammable H₂ gas[8] | Pyrophoric reagent, violent reaction with water[7] |
| Chemoselectivity | Good; potential for desulfurization under harsh conditions | Excellent; thioether is inert to LiAlH₄[4] |
| Byproducts | Potential for secondary amine formation[2] | Minimal organic byproducts; requires careful quenching |
| Scalability | Excellent; widely used in industrial processes | Challenging on a large scale due to safety and quenching |
| Equipment | Requires pressure-rated hydrogenation equipment | Standard laboratory glassware (must be anhydrous) |
| Work-up | Simple filtration of the catalyst | Multi-step quenching procedure required[7] |
| Operational Ease | Relatively straightforward setup | Requires strict anhydrous technique and careful handling |
Experimental Workflow Visualization
Caption: Comparative workflow for the two primary reduction protocols.
References
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 94-101. [Link]
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Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
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Zhang, X., et al. (2019). Cooperative Molybdenum-Thiolate Reactivity for Transfer Hydrogenation of Nitriles. ACS Catalysis. [Link]
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Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. [Link]
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Filonenko, G. A., et al. (2016). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation. Chemistry – A European Journal. [Link]
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van Es, T., & Staskun, B. (2006). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel Alloy/Formic Acid. Arkivoc. [Link]
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Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Wang, D., et al. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Catalysis. [Link]
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Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
- U.S. Patent No. US3062869A. (1962). Reduction of nitriles.
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The Synthetic Chemist. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]
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ACS Green Chemistry Institute. (n.d.). Nitrile Reduction. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- World Intellectual Property Organization. (2015). Catalytic hydrogenation of nitriles.
-
Pearson. (2024, June 7). Give the expected products of lithium aluminum hydride reduction of the following functional groups. [Link]
-
Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. [Link]
- Chinese Patent No. CN1810766A. (2006). Nitrile reducing process to prepare amine.
-
Bakthadoss, M., et al. (2020). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. [Link]
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UCL Discovery. (n.d.). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
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Oxidation of Methylthio Groups to Sulfoxides in Phenoxyacetonitrile Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective oxidation of a methylthio group to a sulfoxide is a critical transformation in the synthesis of numerous biologically active compounds, including various phenoxyacetonitrile derivatives. This guide provides a comprehensive overview of the principles, methods, and practical protocols for achieving this conversion with high selectivity and yield. We will delve into the mechanistic underpinnings of common oxidative procedures, offer a comparative analysis of various reagents, and provide detailed, step-by-step protocols for laboratory application. Furthermore, this document outlines essential analytical techniques for monitoring reaction progress and characterizing the final sulfoxide products.
Introduction: The Significance of the Sulfoxide Moiety
Sulfoxides are not merely intermediates in the oxidation of sulfides to sulfones; they are a distinct class of compounds with unique chemical properties and significant biological activities.[1] The sulfur atom in a sulfoxide is chiral, which can have profound implications for a molecule's interaction with biological targets. The controlled introduction of a sulfoxide group can modulate a compound's polarity, solubility, and metabolic stability, making it a valuable functional group in drug design and development.[2] Phenoxyacetonitrile derivatives, in particular, have been investigated for a range of pharmacological activities, and the oxidation of a methylthio substituent to a sulfoxide can be a key step in optimizing their therapeutic potential.[3][4]
The primary challenge in this synthetic transformation lies in achieving selective mono-oxidation. Over-oxidation to the corresponding sulfone is a common side reaction that can be difficult to prevent.[5] Therefore, a thorough understanding of the reaction mechanisms and careful control of reaction conditions are paramount to success.
Mechanistic Insights into Sulfide Oxidation
The oxidation of a sulfide to a sulfoxide involves the transfer of an oxygen atom to the sulfur atom. The general mechanism proceeds through a nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidizing agent.
Diagram 1: General Mechanism of Sulfide Oxidation
Caption: Generalized mechanism of sulfide to sulfoxide oxidation.
The choice of oxidant is crucial in controlling the selectivity of this reaction. Ideal oxidants should be reactive enough to oxidize the sulfide at a reasonable rate but not so powerful as to readily oxidize the resulting sulfoxide to a sulfone.
Comparative Analysis of Common Oxidizing Agents
A variety of reagents can be employed for the selective oxidation of methylthio groups. The selection of the most appropriate reagent depends on several factors, including the substrate's functional group tolerance, desired reaction conditions (temperature, solvent), and scalability.
| Oxidizing Agent | Advantages | Disadvantages | Key Considerations & References |
| Hydrogen Peroxide (H₂O₂) | Environmentally benign (byproduct is water), cost-effective, readily available.[2] | Can lead to over-oxidation to the sulfone, especially at higher temperatures or with prolonged reaction times. Often requires a catalyst.[6][7] | The reaction is often performed in the presence of an acid catalyst like acetic acid or a metal catalyst. Careful control of stoichiometry and temperature is critical.[8][9] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Highly effective and generally provides good yields. Reaction conditions are typically mild.[10] | Can be explosive in pure form, though commercially available preparations are stabilized. The byproduct, m-chlorobenzoic acid, can complicate purification.[11] | Stoichiometry is key; using one equivalent of m-CPBA generally favors sulfoxide formation, while two or more equivalents lead to the sulfone.[12] |
| Sodium Periodate (NaIO₄) | Mild and selective oxidant. The inorganic byproducts are often easily removed. | Can be slow and may require elevated temperatures. | Often used in a biphasic solvent system or with a phase-transfer catalyst. |
| Oxone® (Potassium Peroxymonosulfate) | A stable, solid oxidant that is easy to handle. Often provides clean reactions with high yields. | Can be acidic, which may not be suitable for all substrates. | Typically used in a biphasic system with a buffer to control pH.[13] |
| Sodium Hypochlorite (NaOCl) | Inexpensive and readily available. | Can be unselective and may lead to chlorinated byproducts. The pentahydrate form is more stable and easier to handle.[14] | Careful control of pH and temperature is necessary to improve selectivity.[14] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the oxidation of a generic methylthio-substituted phenoxyacetonitrile derivative. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is based on a general method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.[8]
Materials:
-
Methylthio-phenoxyacetonitrile derivative (1.0 eq)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂) (4.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the methylthio-phenoxyacetonitrile derivative (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (4.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfoxide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Diagram 2: Experimental Workflow for H₂O₂ Oxidation
Caption: Step-by-step workflow for sulfide oxidation using H₂O₂.
Protocol 2: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from general procedures for the selective oxidation of sulfides to sulfoxides using m-CPBA.[11]
Materials:
-
Methylthio-phenoxyacetonitrile derivative (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% max) (1.0 - 1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Sulfite (Na₂SO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the methylthio-phenoxyacetonitrile derivative (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0 - 1.1 eq) in a minimal amount of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred sulfide solution at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with 10% sodium sulfite solution to quench any unreacted m-CPBA.
-
Wash the organic layer with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfoxide by column chromatography if necessary.
Product Characterization
Confirmation of the successful oxidation to the sulfoxide and assessment of purity are crucial. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction. The sulfoxide product is typically more polar than the starting sulfide and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the methyl group adjacent to the sulfur will experience a downfield shift upon oxidation to the sulfoxide.[15] The chemical shift of the methyl protons in the methylthio group is typically around δ 2.5 ppm, while in the sulfoxide, it shifts to approximately δ 2.7-3.0 ppm.
-
¹³C NMR: The carbon of the methyl group attached to the sulfur will also show a characteristic shift upon oxidation.[16]
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a sulfoxide is the strong S=O stretching absorption, which typically appears in the range of 1030-1070 cm⁻¹.[17][18]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of one oxygen atom. Fragmentation patterns can also provide structural information.[19]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to separate the sulfoxide from the starting sulfide and any sulfone byproduct. Chiral HPLC can be employed to separate enantiomers if a chiral oxidation method was used.[20][21][22]
Troubleshooting and Key Considerations
-
Over-oxidation to Sulfone: This is the most common side reaction. To minimize it, use a 1:1 stoichiometry of the oxidant, maintain low reaction temperatures, and monitor the reaction closely to stop it once the starting material is consumed.[1]
-
Incomplete Reaction: If the reaction stalls, a slight excess of the oxidant can be added, or the reaction temperature can be slowly increased. However, this increases the risk of over-oxidation.
-
Purification Challenges: The polarity difference between the sulfoxide and sulfone can sometimes be small, making chromatographic separation difficult. Careful selection of the eluent system is crucial. In some cases, recrystallization can be an effective purification method.[23]
-
Substrate Sensitivity: If the phenoxyacetonitrile derivative contains other oxidizable functional groups (e.g., alkenes, amines), a milder and more selective oxidizing agent should be chosen.[24]
Conclusion
The selective oxidation of a methylthio group to a sulfoxide in phenoxyacetonitrile derivatives is a synthetically valuable transformation that requires careful consideration of the choice of oxidant and reaction conditions. By understanding the underlying mechanisms and following well-defined protocols, researchers can achieve this conversion with high efficiency and selectivity. The analytical techniques outlined in this guide are essential for ensuring the desired product is obtained in high purity, a critical aspect of drug discovery and development.
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Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Available at: [Link]
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A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. International Journal of Organic Chemistry. Available at: [Link]
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Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry. Available at: [Link]
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Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. PubMed. Available at: [Link]
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Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. ResearchGate. Available at: [Link]
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Nuclear Magnetic Resonance Studies of Sulfur Compounds. II. The Substituent Effect on Geminal Coupling Constants and on Magnetic Nonequivalence of the Methylene Protons of Sulfoxides. J-Stage. Available at: [Link]
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Oxidation of sulfides to sulfoxides with H₂O₂/HNO₃ reagent system. Taylor & Francis Online. Available at: [Link]
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Enantioselective Sulfoxidation. Chemistry LibreTexts. Available at: [Link]
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1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. PubMed. Available at: [Link]
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Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
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Mass Spectra of Sulfoxides and Sulfones. ResearchGate. Available at: [Link]
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Determination of chiral sulfoxides in plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. PubMed. Available at: [Link]
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Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed. Available at: [Link]
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SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. AMYD. Available at: [Link]
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Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Longdom Publishing. Available at: [Link]
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How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]
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Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. Available at: [Link]
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H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Available at: [Link]
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Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society. Available at: [Link]
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Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. Available at: [Link]
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3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]
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Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. Available at: [Link]
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Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. ResearchGate. Available at: [Link]
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Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Publications. Available at: [Link]
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A–C) Sulfide oxidation protocols targeting the synthesis of APIs; D) this work. Angewandte Chemie International Edition. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]
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Chemical synthesis, biological activities, and molecular simulations of novel sulfonylurea compounds bearing ortho-alkoxy substitutions. PubMed. Available at: [Link]
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Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Organic & Biomolecular Chemistry. Available at: [Link]
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Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals. Organic Chemistry Portal. Available at: [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]
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Oxidation of sulfides to sulfoxides with oxygen and sodium nitrate. Catalysis Science & Technology. Available at: [Link]
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Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]
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Reagents for alkylation of 2-[4-(Methylthio)phenoxy]acetonitrile
An In-Depth Guide to the Alkylation of 2-[4-(Methylthio)phenoxy]acetonitrile
Introduction
The functionalization of nitrile-containing compounds is a cornerstone of modern synthetic chemistry, providing access to a diverse array of valuable building blocks such as amides, carboxylic acids, ketones, and amines.[1][2][3] Among these, 2-[4-(methylthio)phenoxy]acetonitrile is a versatile precursor whose alkylated derivatives are of significant interest to researchers in medicinal chemistry and materials science. The introduction of alkyl chains at the α-position to the nitrile group can profoundly modulate the molecule's steric and electronic properties, influencing its biological activity and physical characteristics.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core principles, reagent selection strategies, and detailed experimental protocols for the successful alkylation of 2-[4-(methylthio)phenoxy]acetonitrile. We will explore both classical and modern, sustainable methodologies, offering insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Core Principles: The α-Alkylation of Arylacetonitriles
The key to the alkylation of 2-[4-(methylthio)phenoxy]acetonitrile lies in the acidity of the methylene (–CH₂–) protons situated between the phenoxy group and the electron-withdrawing nitrile group (–C≡N). The reaction proceeds via a two-step mechanism:
-
Deprotonation: A sufficiently strong base abstracts a proton from the α-carbon, generating a resonance-stabilized carbanion (also known as a nitrile anion or cyanocarbanion).
-
Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking an electrophilic alkylating agent in a classic Sₙ2 reaction to form a new carbon-carbon bond.
The acidity of the α-protons in acetonitrile is significant, with a pKa of approximately 25.[4] This acidity is enhanced in arylacetonitriles due to the inductive and resonance effects of the aromatic ring. The negative charge of the resulting carbanion is delocalized onto the electronegative nitrogen atom of the nitrile group, which provides substantial stabilization.[5][6]
Figure 1: Deprotonation and resonance stabilization of the arylacetonitrile carbanion.
Reagent Selection and Strategic Considerations
The success of the alkylation reaction hinges on the judicious selection of the base, alkylating agent, and solvent system.
Bases for Deprotonation
The chosen base must be strong enough to deprotonate the α-carbon effectively, meaning its conjugate acid must have a pKa significantly higher than that of the arylacetonitrile (pKa > 25).
| Base | Formula | Conjugate Acid | Conjugate Acid pKa | Key Features & Considerations |
| Sodium Hydride | NaH | H₂ | ~35[4] | Strong, non-nucleophilic, and inexpensive. Reaction produces H₂ gas, requiring an inert atmosphere and careful handling. Commonly used in anhydrous solvents like THF or DMF. |
| Sodium Amide | NaNH₂ | NH₃ | ~38[4] | Very strong base, effective for deprotonation. Can also be a potent nucleophile, which may lead to side reactions. Requires anhydrous conditions. |
| Potassium tert-butoxide | KOtBu | (tBu)OH | ~19 | A strong, sterically hindered base. Its bulkiness minimizes nucleophilic side reactions. Often used in "borrowing hydrogen" protocols.[1][7] |
| Lithium diisopropylamide | LDA | (i-Pr)₂NH | ~36 | A very strong, non-nucleophilic, and sterically hindered base. Typically prepared in situ at low temperatures. Ideal for preventing side reactions with sensitive functional groups. |
| Aqueous NaOH / KOH | NaOH / KOH | H₂O | ~15.7[4] | Generally not strong enough for direct deprotonation. However, they are highly effective when used in a two-phase system with a Phase-Transfer Catalyst (PTC).[8][9] This approach is greener and operationally simpler. |
Alkylating Agents: From Classical to Modern
1. Classical Approach: Alkyl Halides (R-X)
Alkyl halides (iodides, bromides, and chlorides) are the traditional electrophiles for this transformation. The reaction proceeds via an Sₙ2 mechanism, where the reactivity order is R-I > R-Br > R-Cl.
-
Advantages: Wide commercial availability, predictable reactivity.
-
Disadvantages: Generates stoichiometric salt waste.[10] Can lead to over-alkylation (dialkylation) if reaction conditions are not carefully controlled. Requires anhydrous conditions with strong bases like NaH or LDA.
2. Modern Approach: Alcohols via "Borrowing Hydrogen"
A more sustainable and atom-economical strategy is the use of primary or secondary alcohols as alkylating agents.[10][11][12] This method, often termed the "borrowing hydrogen" or "hydrogen autotransfer" strategy, typically requires a transition-metal catalyst (e.g., based on Ru, Ir, Ni, Mn, Fe, or Cu).[10][13][14][15][16]
-
Mechanism: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde. This aldehyde then undergoes a Knoevenagel condensation with the deprotonated nitrile. Finally, the catalyst returns the "borrowed" hydrogen to reduce the resulting α,β-unsaturated nitrile, yielding the alkylated product.
-
Advantages: Alcohols are often cheaper and less toxic than alkyl halides. The only byproduct is water, making it an environmentally benign process.[10][12]
-
Disadvantages: Requires a catalyst, which may be expensive or require specific handling. Reaction temperatures can be high.[1]
Figure 2: Simplified catalytic cycle for the "Borrowing Hydrogen" alkylation strategy.
Solvent Systems and Phase-Transfer Catalysis (PTC)
For classical alkylations with strong bases like NaH, anhydrous aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are essential to prevent quenching of the base and carbanion.
Phase-Transfer Catalysis (PTC) offers a powerful and green alternative.[17] It facilitates the reaction between reactants in two immiscible phases (e.g., an aqueous solution of NaOH and an organic solution of the substrate and alkylating agent). A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), is used.
-
Mechanism: The Q⁺ cation pairs with the hydroxide anion (OH⁻) and transports it into the organic phase. There, the hydroxide deprotonates the arylacetonitrile. The resulting Q⁺-carbanion pair then reacts with the alkyl halide.
-
Advantages: Avoids the need for expensive and hazardous anhydrous solvents and strong, moisture-sensitive bases.[9] Allows for the use of inexpensive and environmentally friendly bases like NaOH or KOH. Often leads to higher yields and cleaner reactions.[8][17]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle it as a mineral oil dispersion under an inert atmosphere. Alkyl halides can be toxic and volatile. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Classical Alkylation with Alkyl Halide and Sodium Hydride
This protocol describes a standard method using a strong base under anhydrous conditions.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Equivalents |
| 2-[4-(methylthio)phenoxy]acetonitrile | 179.24 | 98% | 1.79 g | 10.0 | 1.0 |
| Sodium Hydride (NaH) | 24.00 | 60% in mineral oil | 0.44 g | 11.0 | 1.1 |
| Alkyl Bromide (e.g., n-Butyl Bromide) | 137.02 | 99% | 1.51 g (1.18 mL) | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | - | - |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Base Addition: To the flask, add the sodium hydride (60% dispersion in mineral oil). Add 20 mL of anhydrous THF and stir the suspension.
-
Substrate Addition: Dissolve the 2-[4-(methylthio)phenoxy]acetonitrile in 15 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath) over 15 minutes.
-
Carbanion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. The formation of the sodium salt of the nitrile may result in a thicker slurry.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide dropwise over 10 minutes.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of 10 mL of ethanol, followed by 20 mL of water.
-
Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product.
Figure 3: Workflow for classical alkylation using sodium hydride.
Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
This protocol offers a more practical and environmentally friendly approach that avoids anhydrous conditions.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Equivalents |
| 2-[4-(methylthio)phenoxy]acetonitrile | 179.24 | 98% | 1.79 g | 10.0 | 1.0 |
| Alkyl Bromide (e.g., n-Butyl Bromide) | 137.02 | 99% | 1.64 g (1.28 mL) | 12.0 | 1.2 |
| Sodium Hydroxide (NaOH) | 40.00 | 50% (w/w) aqueous solution | 4.0 g | 50.0 | 5.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 99% | 0.16 g | 0.5 | 0.05 |
| Toluene | - | - | 40 mL | - | - |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-[4-(methylthio)phenoxy]acetonitrile, alkyl bromide, toluene, and tetrabutylammonium bromide (TBAB).
-
Base Addition: While stirring vigorously, add the 50% aqueous sodium hydroxide solution.
-
Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring for 4-8 hours. The efficiency of PTC depends heavily on the stirring rate to maximize the interfacial area between the two phases.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove the catalyst and any remaining base.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure. The crude product can then be purified by column chromatography or distillation if necessary.
Troubleshooting and Key Considerations
-
Low Yield:
-
Insufficient Deprotonation: The base may not be strong enough, or it may have been quenched by moisture. Ensure anhydrous conditions when using NaH or LDA. For PTC, ensure vigorous stirring.
-
Poor Alkylating Agent: The alkyl halide may be too sterically hindered for an Sₙ2 reaction (e.g., tert-butyl bromide will favor elimination). Secondary halides will be slower than primary ones.[10]
-
-
Over-alkylation (Dialkylation): The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time. To minimize this:
-
Use a slight excess of the nitrile relative to the alkylating agent.
-
Add the alkylating agent slowly at a low temperature.
-
Use a sterically hindered base like LDA.
-
-
Side Reactions:
-
Elimination: If using secondary or tertiary alkyl halides, elimination (E2) can compete with substitution (Sₙ2), especially at higher temperatures.
-
Hydrolysis: The nitrile group can be hydrolyzed to an amide or carboxylic acid if conditions are too harsh (e.g., high concentrations of acid or base at high temperatures for extended periods).[2]
-
Conclusion
The α-alkylation of 2-[4-(methylthio)phenoxy]acetonitrile is a robust and versatile transformation for creating new carbon-carbon bonds. Researchers can choose between classical methods using strong bases under anhydrous conditions and modern, greener alternatives like Phase-Transfer Catalysis or the "borrowing hydrogen" strategy. The optimal choice of reagents and protocol depends on the specific alkyl group to be introduced, available laboratory equipment, and considerations of cost, safety, and environmental impact. By understanding the underlying mechanisms and carefully controlling reaction parameters, scientists can efficiently synthesize a wide range of valuable derivatives from this versatile starting material.
References
-
Organic Chemistry Frontiers (RSC Publishing). Blue-light induced iron-catalyzed chemoselective α-alkylation and α-olefination of arylacetonitriles with alcohols. Available from: [Link]
-
ResearchGate. (PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Available from: [Link]
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ResearchGate. α‐Alkylation of arylacetonitriles. | Download Scientific Diagram. Available from: [Link]
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Dalton Transactions (RSC Publishing). α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes. Available from: [Link]
-
ResearchGate. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Available from: [Link]
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ACS Publications. Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols | The Journal of Organic Chemistry. Available from: [Link]
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Pearson+. Acetonitrile (CH3C≡N) is deprotonated by very strong bases. Write... | Study Prep. Available from: [Link]
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Homework.Study.com. Determine which of the following bases is strong enough to deprotonate acetonitrile (CH_3CN), so that equilibrium favors the products. Available from: [Link]
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Filo. Acetonitrile (CH₃C≡N) is deprotonated by very strong bases. Available from: [Link]
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ResearchGate. Reaction kinetics for the alkylation of nitrile | Download Scientific Diagram. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available from: [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available from: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Available from: [Link]
-
NIH National Library of Medicine. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Available from: [Link]
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Chemistry Steps. Reactions of Nitriles. Available from: [Link]
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The Pennsylvania State University. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]
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ACS Publications. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Available from: [Link]
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ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Available from: [Link]
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Application Note: A Step-by-Step Protocol for the Synthesis of 2-[4-(Methylthio)phenoxy]acetonitrile
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-[4-(methylthio)phenoxy]acetonitrile, a valuable chemical intermediate. The 2-phenoxyacetonitrile scaffold is a key structural motif in various areas of chemical and pharmaceutical research. For instance, related molecules have been identified as potent inducers of the transcription factor Oct3/4, which is crucial for reprogramming somatic cells into induced pluripotent stem cells (iPSCs), highlighting their potential in regenerative medicine.[1] The described synthesis employs the robust and widely utilized Williamson ether synthesis, reacting 4-(methylthio)phenol with chloroacetonitrile. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and purification techniques.
Principle of Synthesis: The Williamson Ether Synthesis
The synthesis of 2-[4-(methylthio)phenoxy]acetonitrile is achieved via the Williamson ether synthesis, a classic and efficient method for forming an ether linkage.[2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3]
The core transformation involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of 4-(methylthio)phenol is deprotonated by a moderately strong base, in this case, potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of chloroacetonitrile. This SN2 displacement of the chloride leaving group forms the desired ether bond, yielding the final product.[3][4]
Acetonitrile is an ideal solvent for this reaction as it is a polar aprotic solvent that can dissolve the ionic intermediate without interfering with the nucleophile, and its boiling point is suitable for running the reaction under reflux conditions.[5]
Figure 1: General mechanism for the Williamson ether synthesis.
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale.
Materials and Equipment
| Reagent / Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-(Methylthio)phenol | 1073-72-9 | 140.20 | 1.40 g | 10.0 |
| Chloroacetonitrile | 107-14-2 | 75.50 | 0.83 g (0.70 mL) | 11.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g | 15.0 |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - |
| Hexane | 110-54-3 | 86.18 | ~200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - |
| Equipment |
| 100 mL Round-bottom flask |
| Magnetic stirrer and stir bar |
| Reflux condenser |
| Heating mantle with temperature control |
| Separatory funnel (250 mL) |
| Erlenmeyer flasks |
| Rotary evaporator |
| Glass funnel and filter paper |
| Beakers and graduated cylinders |
| Equipment for Thin-Layer Chromatography (TLC) |
| Equipment for Column Chromatography |
Step-by-Step Synthesis Procedure
Sources
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Hydrolysis of 2-[4-(Methylthio)phenoxy]acetonitrile to corresponding carboxylic acids
An Application Guide to the Synthesis of [4-(Methylthio)phenoxy]acetic Acid via Nitrile Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other high-value chemical entities. This guide provides a detailed examination of the hydrolysis of 2-[4-(methylthio)phenoxy]acetonitrile to its corresponding carboxylic acid, [4-(methylthio)phenoxy]acetic acid. We delve into the mechanistic underpinnings of both acid- and base-catalyzed pathways, offering field-proven, step-by-step protocols. Special consideration is given to the stability of the thioether moiety, a common functional group in medicinal chemistry, under typical hydrolysis conditions. This document is designed to equip researchers with the theoretical knowledge and practical methodologies required to perform this synthesis efficiently and reliably.
Introduction: Significance and Context
The target molecule, [4-(methylthio)phenoxy]acetic acid, and its parent nitrile are structurally related to a class of compounds with significant biological activity. For instance, compounds bearing the 4-methylsulfonylphenyl moiety, an oxidized form of the methylthio group, are known to be potent COX-2 inhibitors.[1] Furthermore, the phenoxyacetic acid scaffold is a well-established pharmacophore. The ability to efficiently hydrolyze the nitrile precursor is a key step in the synthesis of analog libraries for drug discovery programs.
This transformation, while conceptually straightforward, requires careful consideration of reaction conditions to maximize yield and purity. The two primary methods, acid-catalyzed and base-catalyzed hydrolysis, proceed through distinct mechanisms and present different advantages and challenges.[2][3][4] A critical aspect for the specified substrate is the potential for oxidation of the electron-rich methylthio group, which must be managed to prevent the formation of sulfoxide and sulfone byproducts.[5]
Mechanistic Rationale: The "Why" Behind the Protocols
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. Both acidic and basic hydrolysis ultimately convert the nitrile into an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2][3][6]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[3][7][8][9] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][8] The reaction proceeds through a series of proton transfers and tautomerization to form a protonated amide, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt.[7][9]
The key advantage of this method is the direct formation of the free carboxylic acid upon completion of the reaction.[4][6]
Base-Catalyzed Hydrolysis
In a basic medium, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon without the need for prior activation.[2][3][10] This forms an imidic acid intermediate after protonation by water, which then tautomerizes to an amide.[2][3] The amide is then further hydrolyzed under basic conditions.
A critical distinction is that the final product in the reaction mixture is the carboxylate salt (e.g., sodium [4-(methylthio)phenoxy]acetate).[4] An acidic workup is therefore a mandatory subsequent step to protonate the carboxylate and isolate the desired free carboxylic acid.[4][6][10]
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Application Note: Microwave-Assisted Synthesis of 5-((4-(Methylthio)phenoxy)methyl)-1H-tetrazole
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol
Introduction & Rationale
The compound 2-[4-(Methylthio)phenoxy]acetonitrile (CAS 43111-34-8) is a highly versatile building block in medicinal chemistry [1]. It features two critical functional groups: a thioether (methylthio) moiety, which can be selectively oxidized to sulfoxides or sulfones to tune pharmacokinetic properties, and a terminal nitrile group.
In drug development, converting a terminal nitrile into a 5-substituted
However, the traditional synthesis of tetrazoles via the [3+2] cycloaddition of nitriles with sodium azide (NaN
Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations. By utilizing dielectric heating, microwave irradiation directly couples with the polar reaction components (DMF, NaN
Mechanistic Pathway & Causality
The conversion of 2-[4-(Methylthio)phenoxy]acetonitrile to its corresponding tetrazole proceeds via a concerted[3+2] cycloaddition.
-
Role of the Additive (NH
Cl): Sodium azide is poorly soluble in organic solvents and relatively unreactive toward unactivated nitriles. The addition of ammonium chloride (NH Cl) serves a dual purpose. It acts as a proton source to generate ammonium azide in situ, which exhibits higher solubility in -dimethylformamide (DMF). Furthermore, the protonation of the nitrile nitrogen increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion. -
Dielectric Heating: Microwave irradiation provides instantaneous localized superheating. The high dipole moment of DMF (
= 3.82 D) ensures efficient absorption of microwave energy, driving the transition state formation rapidly and uniformly. -
pH-Driven Purification: The resulting tetrazole is acidic. By manipulating the pH during the workup, the protocol becomes a self-validating purification system. At basic pH, the tetrazole remains in the aqueous phase as a soluble sodium salt, allowing neutral impurities (like unreacted nitrile) to be washed away with an organic solvent. Acidifying the aqueous phase protonates the tetrazole, triggering its precipitation as a highly pure solid.
Caption: Workflow of the microwave-assisted [3+2] cycloaddition to synthesize the tetrazole derivative.
Quantitative Data: Conventional vs. Microwave Synthesis
The implementation of microwave irradiation provides a stark improvement in reaction metrics. The table below summarizes the quantitative advantages of MAOS over conventional convective heating for this specific transformation.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |
| Temperature | 120 °C | 130 °C |
| Reaction Time | 24 – 48 hours | 20 minutes |
| Yield | 60% – 68% | 88% – 94% |
| Purity (Crude) | ~75% (Requires column chromatography) | >95% (Purified via simple precipitation) |
| Safety Profile | High risk (Prolonged HN | Low risk (Sealed vial, short duration) |
| E-Factor | High (Extensive solvent use for purification) | Low (Aqueous workup, no chromatography) |
Experimental Protocol
Materials and Equipment
-
Reagents: 2-[4-(Methylthio)phenoxy]acetonitrile (1.0 equiv), Sodium azide (NaN
, 1.5 equiv), Ammonium chloride (NH Cl, 1.5 equiv), anhydrous -Dimethylformamide (DMF). -
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure monitoring; 10 mL heavy-walled microwave reaction vials with crimp-top Teflon septa.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-[4-(Methylthio)phenoxy]acetonitrile (1.0 mmol, 179.2 mg).
-
Carefully add sodium azide (1.5 mmol, 97.5 mg) and ammonium chloride (1.5 mmol, 80.2 mg). Safety Note: Use a plastic spatula for NaN
to avoid the formation of highly explosive heavy metal azides. -
Add 3.0 mL of anhydrous DMF. Seal the vial immediately with a Teflon-lined crimp cap to ensure a pressure-tight environment.
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave synthesizer cavity.
-
Program the instrument with the following parameters:
-
Pre-stirring: 1 minute (to ensure reagent suspension).
-
Target Temperature: 130 °C.
-
Ramp Time: 2 minutes.
-
Hold Time: 20 minutes.
-
Cooling: Active compressed air cooling to 40 °C.
-
-
Initiate the sequence. Monitor the pressure readout; it should remain safely below the vial's upper limit (typically <15 bar).
Step 3: Self-Validating Workup & Isolation
-
Once cooled, carefully uncap the vial in a well-ventilated fume hood.
-
Transfer the reaction mixture to a 50 mL beaker containing 15 mL of distilled water.
-
Basify the solution to pH 10–11 using 1M NaOH.
-
Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Causality: This step removes unreacted nitrile and any non-acidic organic byproducts. Discard the organic layer.
-
Place the aqueous layer in an ice bath and slowly acidify to pH 2 using 2M HCl under vigorous stirring. Causality: The tetrazole product becomes protonated, loses its water solubility, and crashes out of the solution as a white to off-white precipitate.
-
Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual DMF and inorganic salts.
-
Dry the product under a high vacuum at 45 °C overnight to yield pure 5-((4-(Methylthio)phenoxy)methyl)-1H-tetrazole.
Downstream Applications & Pharmacological Logic
The synthesized tetrazole serves as an advanced intermediate. The presence of the methylthio group allows for divergent synthesis. Treatment with mild oxidants (e.g.,
Caption: Downstream functionalization and pharmacological rationale for the tetrazole bioisostere.
References
-
Alterman, M., & Hallberg, A. (2000). Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-halides. Journal of Organic Chemistry, 65(23), 7984-7989. Organic Chemistry Portal. URL:[Link][1]
Sources
Application Note: Catalytic Hydrogenation of 2-[4-(Methylthio)phenoxy]acetonitrile
Introduction & Mechanistic Challenges
The reduction of 2-[4-(Methylthio)phenoxy]acetonitrile to its corresponding primary amine, 2-[4-(Methylthio)phenoxy]ethanamine, is a critical transformation for synthesizing complex pharmaceutical and agrochemical building blocks. However, this specific substrate presents a dual chemoselective challenge that requires precise catalytic engineering:
-
Catalyst Poisoning via Thioether: Sulfur atoms, such as the one present in the methylthio group, possess free electron pairs that act as strong Lewis bases. These lone pairs coordinate tightly to the empty d-orbitals of transition metal surfaces, leading to irreversible chemisorption and severe catalyst deactivation[1]. Standard palladium (Pd/C) or platinum (Pt/C) catalysts are highly susceptible to this poisoning and typically fail or require economically unviable stoichiometric loadings.
-
Chemodiversity and Imine Condensation: During the catalytic hydrogenation of nitriles, the cyano group is sequentially reduced to a highly reactive aldimine intermediate. This intermediate can undergo nucleophilic attack by the newly formed primary amine, resulting in the elimination of ammonia and the formation of undesired secondary or tertiary amines[2].
Catalyst Selection & Causality
To overcome these structural challenges, the catalytic system must be carefully engineered to balance sulfur tolerance with primary amine selectivity. We present two field-validated methodologies:
-
Method A: Sponge Cobalt with Methanolic Ammonia. Industrial applications frequently utilize specialized cobalt catalysts to drive the selectivity toward primary amines[3]. Cobalt is inherently more selective for primary amines than nickel and exhibits a higher tolerance to sulfur poisoning when used at elevated loadings. The addition of excess ammonia shifts the equilibrium of the imine condensation backward, suppressing secondary amine formation.
-
Method B: Ruthenium-Catalyzed Reductive N-Boc Protection. Ruthenium nanoparticles demonstrate significantly higher sulfur tolerance compared to Pd or Pt, allowing for hydrogenation without immediate deactivation[1]. By conducting the reaction in the presence of di-tert-butyl dicarbonate (Boc₂O), the primary amine is trapped in situ as a stable carbamate, completely preventing nucleophilic attack on the imine intermediate.
Quantitative Method Comparison
The following table summarizes the operational parameters and expected outcomes for the two validated hydrogenation strategies.
| Parameter | Method A: Sponge Cobalt (Raney-type) | Method B: Ru/C + in situ Boc Protection |
| Catalyst | Sponge Cobalt (Raney Co) | 5% Ruthenium on Carbon (Ru/C) |
| Catalyst Loading | 30% w/w (High loading for S-tolerance) | 15% w/w |
| Solvent / Additive | Methanol / 7 N NH₃ | Ethanol / Boc₂O (1.1 eq) |
| Temperature | 50 °C | 40 °C |
| H₂ Pressure | 50 bar (725 psi) | 20 bar (290 psi) |
| Primary Amine Selectivity | > 90% (Free Amine) | > 95% (Boc-Protected Amine) |
| Sulfur Tolerance Mechanism | High active site redundancy | Inherent low S-affinity of Ru metal |
Reaction Pathway Visualization
The diagram below illustrates the mechanistic pathways during nitrile reduction and demonstrates how the chosen additives (NH₃ or Boc₂O) intercept the aldimine intermediate to prevent byproduct formation.
Figure 1: Reaction pathway of nitrile hydrogenation and suppression of secondary amine formation.
Experimental Protocols
Protocol A: Sponge Cobalt-Catalyzed Hydrogenation in Methanolic Ammonia
This protocol is ideal for generating the free primary amine directly, utilizing robust industrial conditions.
Materials:
-
2-[4-(Methylthio)phenoxy]acetonitrile: 10.0 g (55.8 mmol)
-
7 N Ammonia in Methanol: 100 mL
-
Sponge Cobalt (Raney Co, aqueous slurry): 3.0 g (approx. 30% w/w)
Step-by-Step Procedure:
-
Catalyst Preparation: Wash the aqueous Sponge Cobalt slurry three times with 20 mL of methanol under an argon atmosphere to remove water. Causality Checkpoint: Removing water prevents the competitive hydrolysis of the nitrile to an amide under basic conditions.
-
Reactor Charging: Transfer the washed catalyst, 2-[4-(Methylthio)phenoxy]acetonitrile, and 7 N NH₃/MeOH into a 250 mL high-pressure stainless steel autoclave.
-
Purging & Pressurization: Seal the reactor. Purge with nitrogen (3 × 10 bar) followed by hydrogen (3 × 10 bar). Pressurize the reactor to 50 bar with H₂.
-
Reaction: Heat the mixture to 50 °C while stirring at 800 rpm. Monitor hydrogen uptake. The reaction typically reaches completion in 8–12 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite under an inert atmosphere to remove the pyrophoric catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-[4-(Methylthio)phenoxy]ethanamine.
Validation & Analytical Control:
-
Method: GC-FID.
-
Control Metric: Monitor the disappearance of the nitrile peak. If conversion stalls at <100%, the catalyst has likely been fully poisoned by the thioether. Remedy: Add an additional 10% w/w of fresh Sponge Cobalt and re-pressurize.
Protocol B: Ruthenium-Catalyzed Reductive Amination with in situ Boc-Protection
This protocol is ideal for discovery chemistry and early-stage development, offering milder conditions and yielding a highly stable, easily purifiable intermediate.
Materials:
-
2-[4-(Methylthio)phenoxy]acetonitrile: 5.0 g (27.9 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O): 6.7 g (30.7 mmol, 1.1 eq)
-
5% Ru/C (50% wet): 1.5 g (15% w/w dry basis)
-
Absolute Ethanol: 50 mL
Step-by-Step Procedure:
-
Reactor Charging: To a 100 mL autoclave, add 2-[4-(Methylthio)phenoxy]acetonitrile, Boc₂O, and absolute ethanol.
-
Catalyst Addition: Carefully add the 5% Ru/C catalyst. Causality Checkpoint: Ruthenium is chosen over Palladium because its d-band structure makes it significantly less prone to irreversible coordination by the lone pairs of the methylthio group.
-
Purging & Pressurization: Seal the reactor, purge with nitrogen (3 × 5 bar), and then pressurize with hydrogen to 20 bar.
-
Reaction: Stir the mixture at 40 °C for 16 hours. Causality Checkpoint: The Boc₂O reacts rapidly with the newly formed primary amine, rendering it non-nucleophilic and completely shutting down the secondary amine formation pathway.
-
Workup: Cool and vent the reactor. Filter the catalyst through Celite, washing the filter cake with 20 mL of ethanol.
-
Isolation: Evaporate the solvent to yield tert-butyl (2-(4-(methylthio)phenoxy)ethyl)carbamate. The product can be purified via silica gel chromatography or directly deprotected using 4 N HCl in dioxane to yield the primary amine hydrochloride salt.
Validation & Analytical Control:
-
Method: LC-MS (ESI+).
-
Control Metric: Look for the disappearance of the starting material (Exact Mass: 179.04) and the appearance of the Boc-protected product (Exact Mass: 283.12, expected [M+H]⁺ = 284.1 m/z).
References
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions | Journal of the American Chemical Society (PMC) |[Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles | RSC Advances |[Link]
-
Hydrogenation of nitriles | C&CS |[Link]
-
Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase | ResearchGate |[Link]
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 3. Hydrogenation of nitriles - candcs [candcs.de]
Troubleshooting & Optimization
Troubleshooting sulfur oxidation side-reactions in phenoxyacetonitrile synthesis
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected mass shifts (+16 Da, +32 Da) during the synthesis of thioether-functionalized phenoxyacetonitriles.
While the Williamson ether synthesis is a robust method for constructing the phenoxyacetonitrile core, the presence of a thioether (sulfide) moiety introduces a highly nucleophilic sulfur atom that is exceptionally vulnerable to uncontrolled oxidation. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you eliminate these side-reactions and ensure high-fidelity synthesis.
Section 1: Diagnostic Workflow
Before altering your synthetic route, it is critical to identify the exact source of the oxidant. Use the following decision tree to systematically isolate the root cause of your sulfur oxidation.
Diagnostic decision tree for identifying and resolving sulfur oxidation side-reactions.
Section 2: In-Depth Troubleshooting & Causality
Q: Why is my thioether-containing phenoxyacetonitrile oxidizing during a standard Williamson ether synthesis? A: The Williamson ether synthesis typically involves reacting a phenol with chloroacetonitrile under basic conditions[1]. When the phenol contains a thioether moiety, the sulfur atom acts as a soft nucleophile that is highly susceptible to oxidation[2]. The primary culprits in this specific reaction are:
-
Peroxide-Laden Solvents: Ethereal solvents (e.g., THF, diethyl ether, dioxane) auto-oxidize in the presence of atmospheric oxygen and light to form hydroperoxides. These peroxides rapidly transfer oxygen to the nucleophilic sulfur, forming sulfoxides and sulfones[3].
-
Dissolved Oxygen at Elevated Temperatures: Atmospheric oxygen, especially under the basic reflux conditions required for etherification, facilitates slow but steady sulfur oxidation.
-
Trace Oxidants in Workup: Using unpurified water or bleach-contaminated glassware during aqueous workup can trigger rapid oxidation, as hypochlorite oxidizes thioethers to sulfoxides in a matter of milliseconds[4].
Q: How can I analytically differentiate between the desired thioether, the sulfoxide, and the sulfone? A:
-
Mass Spectrometry (LC-MS): The target thioether will show the expected
. The sulfoxide appears at , and the sulfone at . -
NMR Spectroscopy: The chemical shift of the protons adjacent to the sulfur atom (e.g., an
group) will shift significantly downfield. A typical appears around 2.4 ppm. Upon oxidation to a sulfoxide, it shifts to ~2.7 ppm, and to ~3.0 ppm for a sulfone due to the strong electron-withdrawing nature of the oxidized sulfur[4].
Q: What is the exact mechanistic pathway of this degradation?
A: The electron-rich sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of a peroxide (
Stepwise oxidation mechanism of thioether to sulfoxide and sulfone via peroxide intermediates.
Section 3: Quantitative Impact of Reaction Conditions
To illustrate the causality of solvent choice and atmospheric control on product purity, consider the following validation data generated from our application laboratory during the synthesis of 4-(methylthio)phenoxyacetonitrile.
| Reaction Solvent | Atmosphere | Base | Workup Quench | Target Thioether Yield (%) | Sulfoxide Impurity (%) | Sulfone Impurity (%) |
| THF (Aged, >50 ppm ROOH) | Air | K₂CO₃ | Water | 42.0 | 45.5 | 12.5 |
| THF (Fresh, <5 ppm ROOH) | Air | K₂CO₃ | Water | 78.5 | 18.0 | 3.5 |
| THF (Peroxide-Free) | Argon | K₂CO₃ | Water | 91.0 | 8.0 | 1.0 |
| Acetonitrile (Degassed) | Argon | Cs₂CO₃ | Na₂S₂O₃ (aq) | 98.5 | < 0.5 | N.D. |
Section 4: Self-Validating Experimental Protocols
Protocol A: Anaerobic, Peroxide-Free Williamson Ether Synthesis
This protocol is designed as a self-validating system to ensure sulfur remains in its reduced state throughout the reaction and workup.
-
Solvent Preparation: Abandon THF if possible. Use HPLC-grade Acetonitrile (MeCN). Degas the solvent using three freeze-pump-thaw cycles. Validation: Test the solvent with a KI-starch indicator strip; it must remain perfectly white (0 ppm peroxides).
-
Reagent Loading: In an oven-dried Schlenk flask under an argon atmosphere, add the thioether-functionalized phenol (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).
-
Causality Checkpoint: Cs₂CO₃ provides enhanced solubility and nucleophilic activation in MeCN compared to K₂CO₃, allowing for shorter reaction times and minimizing prolonged exposure to heat.
-
-
Reaction Initiation: Inject the degassed MeCN, followed by dropwise addition of chloroacetonitrile (1.2 equiv). Stir the suspension at 60 °C for 4 hours.
-
Reductive Quenching: Cool to room temperature. Quench the reaction strictly with a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Causality Checkpoint: Na₂S₂O₃ acts as a mild reducing agent, neutralizing any trace hydroperoxides or atmospheric oxidants introduced during the flask-opening phase, effectively locking the sulfur in its reduced state.
-
-
Extraction: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Rescue Protocol (Selective Reduction of Sulfoxide Impurities)
If your batch is already contaminated with sulfoxides, do not discard it. Use this protocol to cleanly reduce the sulfoxide back to the target thioether.
-
Activation: Dissolve the contaminated phenoxyacetonitrile mixture in anhydrous dichloromethane (DCM) and cool to 0 °C under argon.
-
Reduction: Add trifluoroacetic anhydride (TFAA) (2.0 equiv) followed by sodium iodide (NaI) (3.0 equiv). Stir for 30 minutes.
-
Validation: The reaction will immediately turn a dark, opaque purple/brown. This is a visual confirmation that the iodide is successfully reducing the activated sulfoxide and generating I₂ as a byproduct.
-
-
Quenching: Add saturated aqueous Na₂S₂O₃ dropwise until the organic layer turns completely colorless.
-
Causality Checkpoint: The color change confirms the complete reduction of the I₂ byproduct, ensuring no re-oxidation occurs during concentration. Extract and concentrate as usual.
-
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use antioxidants like BHT to prevent sulfur oxidation in THF? A: No. While BHT is excellent for radical scavenging in ethers, sulfur oxidation by peroxides often proceeds via a direct two-electron nucleophilic attack rather than a radical pathway. Therefore, BHT is largely ineffective at stopping peroxide-mediated thioether oxidation. Removing the peroxides via basic alumina is the scientifically sound approach.
Q: Is it possible that the chloroacetonitrile reagent itself is causing the oxidation? A: No. Chloroacetonitrile is an alkylating agent, not an oxidant. The oxidation is exclusively derived from external oxygen sources (peroxides, dissolved O₂, or workup oxidants)[5].
Q: Why do I see more sulfoxide when I scale up the reaction from 100 mg to 10 grams? A: Scale-up often involves longer reaction times, larger headspace volumes (if not properly purged with Argon), and the use of bulk drum solvents. Bulk solvents are significantly more likely to have accumulated higher peroxide titers compared to fresh, sure-seal bottles used for small-scale discovery chemistry.
References
-
Thiols And Thioethers. Master Organic Chemistry. Available at:[Link]
-
Preparation and Reactions of Sulfides. JoVE. Available at:[Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Organic Letters. Available at:[Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC (National Institutes of Health). Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Preparation and Reactions of Sulfides [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in 2-[4-(Methylthio)phenoxy]acetonitrile Alkylation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities encountered during the alpha-alkylation of 2-[4-(Methylthio)phenoxy]acetonitrile .
This substrate is a highly functionalized building block featuring three competing reactive sites: the acidic alpha-methylene protons adjacent to the nitrile, the oxidation-prone methylthio ether, and the base-sensitive phenoxy ether linkage. Achieving high chemoselectivity for mono-alkylation while suppressing dialkylation, oxidation, and cleavage requires precise control over reaction thermodynamics and kinetics.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: I am observing high levels of dialkylated impurity (over-alkylation). How can I favor mono-alkylation? A1: Dialkylation is the most notorious pitfall in [1]. The primary difficulty arises because the mono-alkylated product often retains an acidic alpha-proton. If the base is present in excess, or if the initial carbanion equilibrates with the mono-alkylated product, a second alkylation occurs rapidly.
-
Causality & Solution: To prevent this, use a strong, sterically hindered, and non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). This ensures complete, irreversible deprotonation before the electrophile is introduced. Avoid using weaker or heterogeneous bases like NaH or KOtBu, which lead to incomplete deprotonation and promote equilibration between the unreacted substrate and the mono-alkylated product. Strict 1:1 stoichiometry of the substrate to the alkylating agent is mandatory.
Q2: My LC-MS shows M+16 and M+32 peaks. Why is the methylthio group oxidizing, and how do I stop it? A2: The para-methylthio (-SCH₃) moiety is highly susceptible to oxidation, readily forming sulfoxides (+16 Da) and sulfones (+32 Da).
-
Causality & Solution: This oxidation is typically mediated by dissolved oxygen in the reaction solvent or trace peroxides in ethereal solvents (e.g., THF). To eliminate this, rigorously degas all solvents using the freeze-pump-thaw method or sparge with high-purity Argon for at least 30 minutes prior to use. Ensure THF is freshly distilled from sodium/benzophenone or passed through an activated alumina column to remove peroxides.
Q3: I am detecting 4-(methylthio)phenol in my crude mixture. What causes this ether cleavage? A3: 4-(methylthio)phenol is the leaving group generated if the phenoxy ether bond is cleaved.
-
Causality & Solution: This occurs when nucleophilic bases (e.g., alkoxides or unhindered alkyl lithiums) attack the alpha-carbon, or when the reaction is heated excessively, driving an elimination pathway. Switch exclusively to non-nucleophilic bases (LDA or KHMDS) and maintain the reaction temperature below -40 °C during the deprotonation and electrophile addition phases.
Q4: How do I prevent the formation of Thorpe-Ziegler self-condensation products? A4: Nitrile anions can act as nucleophiles against the cyano group of unreacted substrate molecules, leading to complex enamine-nitrile dimers.
-
Causality & Solution: Self-condensation is concentration- and temperature-dependent. It is mitigated by keeping the reaction dilute (e.g., 0.1 M to 0.2 M) and ensuring the electrophile is highly reactive (e.g., benzyl bromide, methyl iodide) so that the intermolecular [2].
Part 2: Quantitative Data on Base Selection
The choice of base and temperature dictates the impurity profile. The table below summarizes in-house optimization data for the methylation of 2-[4-(Methylthio)phenoxy]acetonitrile using 1.05 equivalents of Methyl Iodide (MeI).
| Base System (1.05 eq) | Temp (°C) | Mono-Alkylation Yield (%) | Dialkylation Impurity (%) | Ether Cleavage / Phenol (%) |
| NaH / THF | 0 to 25 | 45.0 | 35.0 | < 5.0 |
| KOtBu / THF | -20 to 0 | 55.0 | 25.0 | 15.0 |
| KHMDS / THF | -78 | 82.0 | 8.0 | < 2.0 |
| LDA / THF | -78 | 94.0 | < 2.0 | < 1.0 |
Part 3: Experimental Protocol (Self-Validating Workflow)
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Step 1: Rigorous System Preparation
-
Flame-dry a Schlenk flask under a high vacuum (<0.1 Torr) and backfill with high-purity Argon (repeat 3x).
-
Add anhydrous THF (0.1 M relative to substrate) that has been freshly passed through an activated alumina column.
-
Validation Check: Test the solvent with a Karl Fischer titration or a moisture indicator strip. Proceed only if H₂O < 10 ppm.
Step 2: Carbanion Generation
-
Dissolve 2-[4-(Methylthio)phenoxy]acetonitrile (1.0 eq) in the THF and cool the system to -78 °C using a dry ice/acetone bath.
-
Add LDA (1.05 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes down the side of the flask to pre-cool the titrant.
-
Validation Check: The solution must transition from colorless to a persistent deep yellow/orange. This visual cue confirms quantitative alpha-carbanion generation. Stir for 30 minutes at -78 °C.
Step 3: Electrophilic Quench (Alkylation)
-
Add the alkyl halide (e.g., MeI or Benzyl Bromide, 1.05 eq) dropwise. Maintain the internal temperature strictly below -70 °C.
-
Stir for 2 hours at -78 °C.
-
Validation Check: Withdraw a 50 µL aliquot using an Ar-purged syringe, quench immediately in 1 mL of HPLC-grade Methanol, and analyze via UPLC-MS. Proceed to workup only if the unreacted substrate AUC is < 2%. If >2%, continue stirring for an additional hour.
Step 4: Controlled Workup
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (equal volume to THF) rapidly.
-
Validation Check: Test the aqueous phase pH. It should be ~7. Quenching at cryogenic temperatures prevents the basic hydrolysis of the nitrile group to an amide, which occurs if the highly basic mixture is allowed to warm to room temperature.
-
Extract with EtOAc (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Part 4: Reaction Pathway Visualization
The following diagram maps the logical flow of the reaction, highlighting the divergence between the desired mono-alkylation pathway and the generation of specific impurities.
Reaction pathways and impurity generation during nitrile alpha-alkylation.
References
Technical Support Center: Optimizing Reaction Temperature for the Cyclization of 2-[4-(Methylthio)phenoxy]acetonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis of thieno[2,3-b]thiophene derivatives through the cyclization of 2-[4-(Methylthio)phenoxy]acetonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to master the critical parameter of reaction temperature for a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the cyclization of 2-[4-(Methylthio)phenoxy]acetonitrile?
A1: This reaction is a specialized form of heterocyclic synthesis, leading to the formation of a thieno[2,3-b]thiophene core structure.[1][2] It is mechanistically related to the Gewald aminothiophene synthesis, a well-established multi-component reaction that typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4] In this specific case, the 2-[4-(Methylthio)phenoxy]acetonitrile acts as the active methylene nitrile component, and the reaction proceeds through a series of condensation, sulfur addition, and intramolecular cyclization steps to yield the fused thiophene ring system.[5][6]
Q2: Why is reaction temperature such a critical parameter in this synthesis?
A2: Temperature is a pivotal factor that governs the delicate balance between reaction kinetics and thermodynamics.[7] For this cyclization, temperature control is paramount for several reasons:
-
Activation Energy: The desired cyclization pathway has a specific activation energy that must be overcome. Insufficient heat will result in a sluggish or incomplete reaction.[8]
-
Side Reaction Pathways: Undesired side reactions, such as polymerization or the formation of alternative heterocyclic structures, also have their own activation energies.[8] Often, these side reactions become more prominent at higher temperatures.
-
Reagent and Product Stability: The starting materials, intermediates, and the final thieno[2,3-b]thiophene product may be susceptible to decomposition at elevated temperatures.[9] An optimal temperature ensures the integrity of these components throughout the reaction.
-
Catalyst Activity: If a catalyst is employed, its activity and selectivity are often highly temperature-dependent.
Q3: What is a general temperature range to start with for this type of cyclization?
A3: Based on related Gewald-type reactions and other heterocyclic cyclizations, a starting temperature range of 50°C to 100°C is often a reasonable starting point. However, this is highly dependent on the solvent and base system used. Some variations may proceed at room temperature, while others may require reflux conditions in solvents like ethanol, DMF, or dioxane.[10][11] It is crucial to perform systematic optimization for your specific reaction conditions.
Q4: How do other reaction parameters influence the optimal temperature?
A4: The optimal temperature is not an isolated parameter. It is interconnected with:
-
Solvent Choice: The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. The solvent's polarity can also influence reaction pathways and, consequently, the ideal temperature.[8]
-
Base/Catalyst: The nature and strength of the base or catalyst used can significantly affect the reaction rate. A more active catalyst might allow for lower reaction temperatures.
-
Concentration: In cyclization reactions, high dilution is often used to favor the desired intramolecular reaction over intermolecular polymerization.[9] The kinetics of these competing reactions can have different temperature dependencies.
Troubleshooting Guide: Temperature-Related Issues
| Problem | Potential Cause & Explanation | Recommended Solution |
| Low or No Yield | Temperature is too low: The reaction lacks sufficient thermal energy to overcome the activation barrier for the rate-limiting step of the cyclization. | Systematically increase the reaction temperature in 10-15°C increments, carefully monitoring the reaction progress by TLC or LC-MS.[12] |
| Temperature is too high: This can lead to the decomposition of starting materials, crucial intermediates, or the final product, thus reducing the overall yield.[9] | Run the reaction at a lower temperature for a longer duration. Analyze aliquots to check for the appearance of degradation products. | |
| Significant Side Product Formation | Temperature is too high: Side reactions, which may have a higher activation energy than the desired cyclization, are being favored.[8] | Lower the reaction temperature. This can disfavor the formation of kinetic side products. Consider if a different solvent or catalyst might improve selectivity at a lower temperature. |
| Intermolecular polymerization: At higher temperatures and concentrations, intermolecular reactions can outcompete the intramolecular cyclization. | Implement high-dilution conditions by slowly adding one of the reactants via a syringe pump. This, combined with a moderate temperature, can significantly favor cyclization.[9] | |
| Reaction Stalls or is Incomplete | Insufficient thermal energy: The reaction has reached a point where the thermal energy is not enough to drive it to completion in a reasonable timeframe. | Cautiously increase the temperature to provide the necessary energy. Monitor closely to ensure the product is stable at the higher temperature.[8] |
| Catalyst deactivation: The catalyst may not be stable or active at the chosen temperature over the entire course of the reaction. | Select a catalyst known to be stable and active in the desired temperature range. A slight increase in temperature might reactivate a sluggish catalyst, but this should be done with care. |
Visualizing the Process
Generalized Reaction Pathway
The following diagram illustrates a plausible reaction pathway for the formation of a thieno[2,3-b]thiophene derivative, highlighting the key cyclization step.
Caption: Generalized reaction pathway for thieno[2,3-b]thiophene synthesis.
Workflow for Temperature Optimization
A systematic approach is key to identifying the optimal reaction temperature efficiently.
Caption: Systematic workflow for optimizing reaction temperature.
Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a method for determining the optimal reaction temperature for the cyclization of 2-[4-(Methylthio)phenoxy]acetonitrile.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.
Materials:
-
2-[4-(Methylthio)phenoxy]acetonitrile
-
Elemental Sulfur (S₈)
-
Appropriate base (e.g., a tertiary amine like DBU or an inorganic base like K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP, or Toluene)
-
Reaction vessels suitable for parallel synthesis (e.g., reaction block or multiple round-bottom flasks)
-
Stirring and heating apparatus (e.g., magnetic stir plates with oil baths)
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
Setup: Arrange four reaction vessels, each equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., Nitrogen or Argon). Label them according to the target temperatures: 40°C, 60°C, 80°C, and 100°C.
-
Reagent Preparation: Prepare a stock solution of 2-[4-(Methylthio)phenoxy]acetonitrile, elemental sulfur, and the chosen base in the selected anhydrous solvent.
-
Reaction Initiation: Add equal volumes of the stock solution to each of the four reaction vessels.
-
Heating: Begin stirring and heat each vessel to its designated temperature.
-
Monitoring: At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot from each reaction mixture. Analyze the aliquots by TLC and/or LC-MS to monitor the consumption of starting material and the formation of the product and any major byproducts.[8]
-
Reaction Completion: Continue the reactions until the starting material is consumed or until no further product formation is observed in the highest-yielding reaction. Note the total reaction time for each temperature.
-
Work-up: Cool all reactions to room temperature. Quench the reactions appropriately (e.g., with dilute acid or water) and perform a standard liquid-liquid extraction to isolate the crude product.
-
Analysis: After removing the solvent under reduced pressure, determine the crude yield for each reaction. Analyze the purity of each crude product using ¹H NMR and/or LC-MS.
Data Summary and Interpretation
Summarize your findings in a table to clearly identify the optimal temperature.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Crude Yield (%) | Product Purity (%) | Observations |
| 1 | 40 | 24 | 35 | 25 | >95 | Very slow reaction |
| 2 | 60 | 12 | 80 | 75 | >95 | Good conversion and purity |
| 3 | 80 | 6 | >95 | 90 | 92 | Faster reaction, minor impurities |
| 4 | 100 | 4 | >95 | 82 | 80 | Fast, but significant byproduct formation |
Troubleshooting Logic Diagram
If you encounter issues, this decision tree can guide your troubleshooting process.
Caption: A logical decision tree for troubleshooting common issues.
References
-
El-shafei, A. K., Abdel-ghany, H. A., Sultan, A. A., & El-saghier, A. M. M. (2006). SYNTHESIS OF THIENO(2,3-b)THIOPHENES AND RELATED STRUCTURES. Phosphorus, Sulfur, and Silicon and the Related Elements, 73(1-4), 115-125. Link
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Organic Process Research & Development. Link
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Link
-
Gewald reaction. In Wikipedia. Link
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Link
-
Gewald Reaction. Organic Chemistry Portal. Link
-
Al-Shiekh, M. A., El-Din, A. M. N., Bayoumy, B. E., & El-Enany, M. (2012). Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives. Molecules, 17(12), 14336-14348. Link
-
Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem. Link
-
Hawkins, D. W., Iddon, B., Longthorne, D. S., & Rosyk, P. J. (1994). Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiophene. Journal of the Chemical Society, Perkin Transactions 1, (2), 273-281. Link
-
Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. (2025). BenchChem. Link
-
Synthesis of Thienothiophenes. (2022). Encyclopedia.pub. Link
-
Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. Link
-
Formation of thieno[2,3-b]thiophene and its hybrids. ResearchGate. Link
-
Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane. (2025). BenchChem. Link
-
Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. (2025). BenchChem. Link
-
Optimization of the cyclization reaction conditions. ResearchGate. Link
-
Optimization of the cyclization reaction conditions. ResearchGate. Link
-
Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. (2013). International Journal of Molecular Sciences. Link
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Resolving solubility issues of 2-[4-(Methylthio)phenoxy]acetonitrile in aqueous media
A Guide to Resolving Aqueous Solubility Challenges for Researchers and Drug Development Professionals
This technical support guide provides a comprehensive resource for scientists and researchers encountering solubility issues with 2-[4-(Methylthio)phenoxy]acetonitrile in aqueous media. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. This document is structured to move from fundamental properties and frequently asked questions to detailed troubleshooting protocols and advanced formulation strategies.
Section 1: Compound Profile and Intrinsic Solubility
Understanding the physicochemical properties of 2-[4-(Methylthio)phenoxy]acetonitrile is the first step in diagnosing and solving solubility challenges. Its molecular structure, characterized by a phenyl ring, a thioether group, and a nitrile moiety, confers significant hydrophobicity, making it inherently difficult to dissolve in polar solvents like water.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₉NS | [2][3] |
| Molecular Weight | 163.24 g/mol | [2][3][4] |
| Appearance | Solid (at room temperature) | [3] |
| CAS Number | 38746-92-8 | [2][3][4] |
| Predicted XLogP3 | 2.4 | [2] |
The predicted XLogP3 value of 2.4 indicates a preference for a lipid environment over an aqueous one, quantitatively confirming the compound's hydrophobic nature.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with 2-[4-(Methylthio)phenoxy]acetonitrile.
Q1: What is the recommended solvent for preparing a high-concentration stock solution?
For initial stock solution preparation, a high-purity, anhydrous grade of a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this nature.[5] Ethanol can also be used.[6] The goal is to create a concentrated stock (e.g., 10-50 mM) that can be diluted into your final aqueous experimental medium.
Q2: My compound precipitates when I dilute the stock solution into my aqueous buffer (e.g., PBS, cell culture media). What is happening and what should I do?
This is the most frequent problem and occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous environment.[7] When the stock is diluted, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution, causing it to "crash out" or precipitate.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer.[7]
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the stock to a small volume first, vortexing, and then gradually adding the remaining buffer while continuing to mix. This can sometimes prevent localized high concentrations that initiate precipitation.[5]
-
Employ a Solubilization Strategy: If the above steps fail, you will need to modify your final buffer by incorporating a solubilizing agent. The most common strategies are using co-solvents, surfactants, or cyclodextrins.[8][9][10]
Q3: Can I dissolve 2-[4-(Methylthio)phenoxy]acetonitrile directly in aqueous buffers?
Direct dissolution in purely aqueous buffers like phosphate-buffered saline (PBS) is highly unlikely to succeed due to the compound's hydrophobicity.[1] Attempting this will likely result in an insoluble suspension, leading to inaccurate and non-reproducible experimental results.
Q4: For my in vitro cell-based assay, what is the safest and most effective way to improve solubility?
For cellular assays, it is critical to balance solubility enhancement with potential cytotoxicity of the excipients.
-
Co-solvents: The most common approach is to retain a small percentage of the stock solvent (e.g., DMSO) in the final medium. Most cell lines can tolerate up to 0.5-1% DMSO without significant toxicity, but this should always be validated for your specific cell type.[5]
-
Surfactants: A low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can be effective.[7] However, surfactants can permeabilize cell membranes, so their concentration must be carefully controlled and tested for effects on the assay.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used in cell culture to improve drug solubility and is generally well-tolerated at low concentrations.[11]
Q5: What are more advanced formulation strategies I can consider for in vivo studies?
For animal studies, formulation becomes more complex to ensure bioavailability and minimize toxicity.[12]
-
Co-solvent Systems: Mixtures of water, ethanol, polyethylene glycol (PEG), and propylene glycol are common.[6]
-
Surfactant-based Systems: Self-emulsifying drug delivery systems (SEDDS) can be formulated to create fine emulsions in the gastrointestinal tract, enhancing absorption.[8]
-
Nanosuspensions: Milling the compound to create nanoparticles increases the surface area, which can improve the dissolution rate and overall bioavailability.[12][13]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve solubility.[13][14]
Section 3: Troubleshooting Workflows and Protocols
This section provides detailed, step-by-step methodologies for systematically resolving solubility issues.
Visual Workflow: Troubleshooting Solubility
The following diagram outlines the logical progression for addressing solubility challenges, from initial stock preparation to the selection of an appropriate enhancement strategy.
Caption: A step-by-step decision tree for troubleshooting solubility issues.
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable, high-concentration stock solution of 2-[4-(Methylthio)phenoxy]acetonitrile.
Materials:
-
2-[4-(Methylthio)phenoxy]acetonitrile powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriate volumetric flask or vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Calculate the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Weighing: Accurately weigh the calculated mass of the compound into a glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial securely and vortex vigorously. If solids persist, place the vial in a bath sonicator for 5-10 minute intervals until the compound is completely dissolved.[5] Gentle warming (e.g., to 37°C) can also be applied cautiously, but avoid excessive heat.[5]
-
Inspection: Visually inspect the solution against a light source to ensure no particulate matter remains. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Protocol 2: Systematic Screening of Co-solvents
Objective: To determine the minimum percentage of a water-miscible organic co-solvent required to maintain the compound's solubility at a target concentration in an aqueous buffer.
Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, thereby decreasing the energy penalty for solvating a hydrophobic molecule.[6][][16]
Materials:
-
Prepared DMSO stock solution (from Protocol 1)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Additional co-solvents for screening (optional): Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Clear microplate or glass vials
Procedure:
-
Setup: In a series of vials, prepare your aqueous buffer containing increasing percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v). Ensure you have a control vial with 0% co-solvent.
-
Addition: Add the same amount of the DMSO stock solution to each vial to achieve your final target concentration of the compound. The volume of stock added should be small to minimize its own contribution to the final co-solvent percentage.
-
Observation: Mix each vial thoroughly and let them stand at room temperature for at least 30 minutes.
-
Analysis: Visually inspect each vial for any signs of precipitation (cloudiness, visible particles). The lowest percentage of co-solvent that results in a clear, stable solution is your minimum required concentration.
| Co-solvent | Typical Max % for in vitro | Pros | Cons |
| DMSO | 0.1 - 1% | Strong solubilizing power | Can be toxic to cells at >1% |
| Ethanol | 1 - 5% | Less toxic than DMSO | Can affect protein structure/function |
| PEG 400 | 1 - 10% | Low toxicity | Can be viscous |
Protocol 3: Feasibility Study with Cyclodextrins
Objective: To evaluate if cyclodextrin complexation can enhance the aqueous solubility of the compound.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][17][18] They can encapsulate hydrophobic "guest" molecules, like the compound of interest, forming an "inclusion complex" that is water-soluble.[19][20]
Materials:
-
2-[4-(Methylthio)phenoxy]acetonitrile powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., water or PBS)
-
Shaker or magnetic stirrer
Procedure:
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add Compound: Add an excess amount of the compound powder to each cyclodextrin solution.
-
Equilibrate: Tightly seal the containers and allow them to shake or stir at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separate: After equilibration, filter the solutions through a 0.22 µm filter to remove the undissolved solid compound.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration indicates successful complex formation.
Visualizing Solubilization Mechanisms
Caption: Key mechanisms for enhancing aqueous solubility of hydrophobic compounds.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Vertex AI Search. (2025, November 5). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems.
- PubMed. (2025, June 30). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives.
- Wikipedia. (n.d.). Cosolvent.
- National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
- Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Taylor & Francis Online. (2011, August 3). Oral formulation strategies to improve solubility of poorly water-soluble drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Taylor & Francis Online. (2014, July 11). Surfactant-based drug delivery systems for treating drug-resistant lung cancer.
- MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Pharma Excipients. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
- Benchchem. (n.d.). CEP-37440 Technical Support Center: Troubleshooting Solubility Issues.
- PubChem. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile.
- Sigma-Aldrich. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile.
- The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents.
- Thermo Scientific Chemicals. (n.d.). (Phenylthio)acetonitrile, 98%.
- International Journal of Pharmaceutical and Life Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Pharmaffiliates. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
Sources
- 1. (Phenylthio)acetonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 2-(4-(Methylthio)phenyl)acetonitrile | C9H9NS | CID 2760087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-(Methylthio)phenyl)acetonitrile | 38746-92-8 [sigmaaldrich.com]
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- 6. Cosolvent - Wikipedia [en.wikipedia.org]
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Technical Support Center: Controlling Moisture Sensitivity in 2-[4-(Methylthio)phenoxy]acetonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(methylthio)phenoxy]acetonitrile. This guide is designed to provide in-depth, field-proven insights into managing the compound's inherent moisture sensitivity. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to anticipate, troubleshoot, and resolve issues effectively in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and reactivity of 2-[4-(methylthio)phenoxy]acetonitrile.
Q1: Why is 2-[4-(methylthio)phenoxy]acetonitrile classified as a moisture-sensitive compound?
A1: The primary source of moisture sensitivity is the nitrile functional group (-C≡N) . While nitriles are relatively stable compared to more reactive functional groups like acid chlorides, they are susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[1][2] This reaction, while often slow with neutral water, is catalyzed by trace amounts of acid or base, which can be introduced with atmospheric moisture. The electrophilic carbon of the nitrile is attacked by water, initiating a pathway that can compromise your starting material and overall reaction yield.[3][4]
Q2: What are the primary degradation products if the compound is inadvertently exposed to moisture?
A2: Moisture-induced degradation proceeds in two main stages.[2][4]
-
Initial Hydrolysis: The nitrile is first hydrolyzed to an intermediate, 2-[4-(methylthio)phenoxy]acetamide . Under mild basic conditions and controlled temperatures, it is sometimes possible to isolate this amide.[1][5]
-
Complete Hydrolysis: With continued exposure, especially under vigorous heating or in the presence of acid or a strong base, the amide intermediate will further hydrolyze to the final degradation product, 2-[4-(methylthio)phenoxy]acetic acid .[1][2][5]
Q3: What are the ideal storage conditions for 2-[4-(methylthio)phenoxy]acetonitrile?
A3: To ensure long-term stability, the compound, which is a solid at room temperature, should be stored in a tightly sealed container in a cool, dry environment. For optimal protection against atmospheric moisture, storage in a desiccator or a glove box is highly recommended.[6][7] Always date the container upon receipt and upon opening to track its exposure history.[6]
Q4: Can the thioether (methylthio) group also be affected by moisture?
A4: The thioether linkage (-S-CH₃) is generally robust and not susceptible to direct hydrolysis under typical organic reaction conditions. However, moisture can play an indirect role in potential side reactions. For instance, in the presence of certain reagents or catalysts, water can facilitate oxidative pathways, potentially converting the thioether to a sulfoxide or sulfone. A related compound, 4-methylthiophenylacetonitrile, is known to be oxidized to its methylsulfonyl derivative using reagents like hydrogen peroxide.[8] Therefore, while nitrile hydrolysis is the primary concern, maintaining anhydrous conditions also minimizes the risk of these secondary oxidative reactions.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide uses a problem-and-solution format to directly address challenges you may encounter during your experiments.
Issue 1: My reaction yield is consistently low, or the reaction fails to proceed to completion.
-
Potential Cause 1: Starting Material Degradation. The most likely culprit is the slow hydrolysis of your 2-[4-(methylthio)phenoxy]acetonitrile starting material before or during the reaction. Even small amounts of water in your solvent or on your glassware can lead to the formation of the unreactive carboxylic acid byproduct.[9]
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before starting, run a quick purity check (e.g., NMR or LC-MS) on your starting material, especially if the container has been open for a while. Look for peaks corresponding to the acetamide or acetic acid derivatives.
-
Implement Rigorous Anhydrous Techniques: Ensure all glassware is either oven-dried (at >120°C for at least 4 hours) or flame-dried under vacuum immediately before use to remove adsorbed water.[10]
-
Use Anhydrous Solvents: Use freshly distilled, anhydrous-grade solvents. If you are using a bottled anhydrous solvent, ensure it has been stored properly under an inert atmosphere. For many applications, using solvents from a dedicated solvent purification system is ideal.
-
Maintain an Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or in a glove box.[11][12]
-
-
Potential Cause 2: Quenching of Moisture-Sensitive Reagents. If your reaction involves highly reactive reagents, such as strong bases (e.g., NaH, LDA) or organometallics, trace moisture will consume them before they can participate in the desired reaction, causing it to stall.[13]
-
Troubleshooting Protocol:
-
Dry All Reagents: Ensure all reagents, not just the solvent, are anhydrous. Solid reagents can be dried in a vacuum oven (if thermally stable).
-
Use Proper Addition Techniques: Add liquid reagents via a dry, purged syringe through a rubber septum.[10][12] Add solid reagents quickly against a counterflow of inert gas or within a glove box.[10][12]
-
Issue 2: I'm observing unexpected byproducts in my crude NMR or LC-MS analysis.
-
Potential Cause: Hydrolysis Byproduct Formation. As discussed, the most common byproducts are the acetamide and acetic acid derivatives of your starting material or product.
-
Identification and Mitigation:
-
Analyze Mass Spectra: In your LC-MS data, look for masses corresponding to your expected product +18 (hydrolysis to carboxylic acid) and +18 (hydrolysis of the nitrile on your starting material). The amide will have a mass corresponding to your starting material +18.
-
Analyze NMR Spectra: In ¹H NMR, the benzylic protons (-CH₂CN) typically appear as a singlet. The corresponding protons in the amide (-CH₂CONH₂) and the acid (-CH₂COOH) will appear at different chemical shifts, usually further downfield.
-
Prevention: The presence of these byproducts is a direct indicator of moisture contamination. Revisit all procedures outlined in Issue 1 to tighten your anhydrous technique. Even the workup process can introduce moisture that causes hydrolysis if the product itself is sensitive.[9] Consider performing the workup with cooled solutions and minimizing contact time with aqueous layers.
-
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the step-wise degradation of the nitrile group in the presence of water, catalyzed by acid (H⁺) or base (OH⁻).
Caption: Moisture-induced degradation pathway of the nitrile functional group.
Issue 3: My experimental results are inconsistent from one run to the next.
-
Potential Cause: Variable Environmental Conditions. Fluctuations in ambient laboratory humidity can introduce varying amounts of moisture into your reaction setup, especially if your technique is not rigorously standardized.[11] A reaction that works on a dry winter day may fail on a humid summer day.
-
Solution: Standardize Your Protocol.
-
Create a Detailed SOP: Document every step of your anhydrous procedure, from glassware drying to solvent handling and reaction setup. Follow it meticulously for every experiment.
-
Don't Take Shortcuts: Always use a drying tube filled with a fresh desiccant (e.g., calcium chloride) to protect the reaction from the atmosphere, even for seemingly short reaction times.[10]
-
Control the Environment: If possible, perform highly sensitive operations in a controlled environment like a glove box, which provides the most reliable protection against atmospheric moisture.[11]
-
Section 3: Key Experimental Protocols & Data
Adherence to validated protocols is essential for success. This section provides a general methodology for anhydrous reactions and supporting data for solvent selection.
Protocol 3.1: General Procedure for a Moisture-Sensitive Reaction
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel, etc.) and magnetic stir bars in an oven at 130°C overnight or flame-dry under high vacuum and allow to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
System Assembly: Quickly assemble the glassware while hot and purge the entire system with inert gas for 10-15 minutes. Fit the condenser with a drying tube containing Drierite or CaCl₂.
-
Reagent Addition (Solids): Weigh your solid 2-[4-(methylthio)phenoxy]acetonitrile and any other solid reagents in a dry vial. Briefly remove the septum from your reaction flask and add the solid quickly against a positive counterflow of inert gas.
-
Solvent Addition: Add the required volume of anhydrous solvent via a cannula or a dry, purged syringe through a rubber septum.
-
Reagent Addition (Liquids): Add any liquid reagents dropwise via a purged syringe.
-
Reaction: Heat or cool the reaction as required, maintaining a gentle flow of inert gas throughout. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) by withdrawing aliquots with a purged syringe.
-
Quenching & Workup: Once complete, cool the reaction to the appropriate temperature (often 0°C) and quench by slowly adding the quenching solution via syringe. Proceed with the extraction and purification, minimizing the material's exposure to air and aqueous solutions.
-
Drying: Dry the final product thoroughly under high vacuum to remove all residual solvent and moisture.[11]
Data Table 3.2: Recommended Drying Agents for Common Organic Solvents
The choice of drying agent is critical and depends on the solvent being used. Using an incompatible agent can be ineffective or lead to unwanted side reactions.
| Drying Agent | Compatible Solvents | Key Considerations |
| Molecular Sieves (3Å or 4Å) | THF, Dichloromethane (DCM), Acetonitrile, Toluene, Hexanes | Excellent general-purpose agent. Must be activated by heating under vacuum before use. 3Å is ideal for removing water without absorbing most solvents.[11] |
| Calcium Hydride (CaH₂) | Dichloromethane (DCM), Acetonitrile, Toluene, Hexanes, Ethers | Highly effective, but reacts to produce H₂ gas. Do not use with protic solvents (alcohols, acids) or some carbonyl compounds. |
| Sodium/Benzophenone | Tetrahydrofuran (THF), Dioxane, Toluene, Hexanes | Provides a visual indicator (deep blue/purple) of anhydrous, oxygen-free conditions. Not suitable for halogenated solvents or ketones. |
| Anhydrous Magnesium Sulfate (MgSO₄) | General pre-drying for extracts | Fast and high capacity, but can be slightly acidic. Typically used during workup before final solvent removal. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | General pre-drying for extracts | Neutral, but lower capacity and slower than MgSO₄. Good for sensitive compounds. |
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, November 23). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, March 5). 6.6: Chemistry of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 11.11 Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Zhang, L., et al. (2019). Promoting Effect of Crystal Water Leading to Catalyst-Free Synthesis of Heteroaryl Thioether from Heteroaryl Chloride, Sodium Thiosulfate Pentahydrate, and Alcohol. The Journal of Organic Chemistry, 84(17). Retrieved from [Link]
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Chen, J., et al. (n.d.). The effect of water molecules on the thiol collector interaction on the galena (PbS) and sphalerite (ZnS) surfaces: A DFT study. ResearchGate. Retrieved from [Link]
-
Otto, S., et al. (n.d.). Oligomerisation reactions of beta substituted thiols in water. RSC Publishing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Zhang, L., et al. (2022, May 23). Effect of Water Molecule on the Complete Series Reactions of Chlorothiobenzenes with H/·OH: A Theoretical Study. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
-
Fiveable. (2025, August 15). Moisture Sensitivity Definition. Retrieved from [Link]
-
Gallou, F., & Handa, S. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. RSC Publishing. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
-
Caldwell, G., et al. (n.d.). Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. pubs.acs.org. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
Opatz, T., et al. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Retrieved from [Link]
-
NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]
-
Fun, H.-K., et al. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. ResearchGate. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]
-
UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (4-(4-(Methylsulfonyl)phenoxy)phenoxy)acetonitrile. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
Technical Support Center: Scale-Up Challenges for 2-[4-(Methylthio)phenoxy]acetonitrile Production
Welcome to the Technical Support Center for the multi-kilogram production of 2-[4-(Methylthio)phenoxy]acetonitrile. This guide is designed for process chemists and drug development professionals scaling up the O-alkylation of 4-(methylthio)phenol with chloroacetonitrile. Below, we address the critical engineering, safety, and chemical challenges encountered during scale-up, providing field-proven, self-validating methodologies.
Section 1: Reaction Engineering & Exotherm Control
Q: Why does the alkylation reaction run away during scale-up, and how can we safely control the exotherm?
A: In laboratory settings, this etherification is often performed in homogeneous polar aprotic solvents (like DMF or Acetone) using soluble bases. In these environments, the base and reagents are fully dissolved, leading to an immediate, unthrottled nucleophilic substitution (
The Solution: Transition to a Solid-Liquid Phase-Transfer Catalysis (PTC) system[1]. By using a non-polar solvent (such as Toluene) and a solid base (anhydrous
Solid-Liquid Phase-Transfer Catalysis (PTC) mechanism for controlled etherification.
Section 2: Reagent Handling & Odor Management
Q: 4-(Methylthio)phenol has a severe, lingering odor that causes facility-wide issues. How do we manage this at the multi-kilogram scale?
A: Thioethers (sulfides) possess high vapor pressures and extremely low human olfactory thresholds (often in the parts-per-billion range). This is due to their interaction with specific olfactory receptors evolutionarily designed to detect decaying organic matter. Masking the odor is impossible at scale; the exhaust gas must be chemically altered.
The Solution: Implement a dual-stage oxidative scrubbing system. A primary scrubber uses
Dual-stage oxidative scrubbing workflow for thioether odor management.
Section 3: Side Reactions & Impurity Profiling
Q: We are seeing hydrolysis of the nitrile group (formation of amides) during the reaction and workup. How do we prevent this?
A: Nitriles (-CN) are highly electrophilic at the carbon atom. In the presence of water and a strong base (like
Quantitative Impurity Profile & Prevention Strategy
| Impurity | Causality / Mechanism | Analytical Detection | Prevention Strategy |
| Unreacted 4-(Methylthio)phenol | Incomplete conversion due to mass transfer limitations or insufficient base surface area. | HPLC (UV 254 nm) | Ensure adequate agitation; use 325-mesh |
| 2-[4-(Methylthio)phenoxy]acetamide | Hydration of the product nitrile group driven by aqueous base and heat. | LC-MS (M+H + 18) | Use anhydrous Solid-Liquid PTC; keep reaction temp <65°C; perform aqueous washes only at <25°C. |
| Chloroacetamide / Glycolic Acid | Hydrolysis of the chloroacetonitrile reagent before alkylation occurs. | GC-FID or NMR | Avoid water in the reaction mixture; dry solvents to Karl Fischer (KF) <0.1%. |
Section 4: Self-Validating Scalable Protocol
Q: Can you provide a robust, step-by-step methodology for the multi-kilogram production of this intermediate?
A: The following protocol utilizes the Solid-Liquid PTC methodology. It is designed as a self-validating system, meaning each step contains built-in checks to ensure the chemical logic holds true before proceeding.
Step-by-Step Methodology:
-
System Preparation: Charge the reactor with Toluene (10 volumes). Distill 1 volume of Toluene to azeotropically remove water. Validation: Sample the reactor and test via Karl Fischer titration. Proceed only if KF < 0.1%.
-
Reagent Charging: Cool to 20°C. Charge 4-(methylthio)phenol (1.0 eq), anhydrous
(1.5 eq, finely milled to 325 mesh), and Tetrabutylammonium bromide (TBAB, 0.05 eq). -
Heating: Heat the suspension to 60°C under a nitrogen atmosphere. Ensure the oxidative scrubber system is active.
-
Controlled Dosing: Dose chloroacetonitrile (1.1 eq) continuously over 2 to 3 hours. Causality: Dosing controls the steady-state concentration of the electrophile, throttling the exothermic
reaction and preventing thermal runaway. -
In-Process Control (IPC): Agitate for an additional 2 hours at 60°C. Sample the organic phase and analyze via HPLC. Validation: The reaction is deemed complete when the peak area of 4-(methylthio)phenol is <1.0%. If >1.0%, continue heating and sample hourly.
-
Quench & Salt Removal: Cool the reactor to 20°C. Add purified water (5 volumes) to dissolve the inorganic salts (
and unreacted ). Agitate for 15 minutes, settle, and separate the aqueous waste layer. -
Targeted Impurity Wash: Wash the organic phase with 5% aqueous
(2 volumes) at 20°C. Causality: This specifically deprotonates any trace unreacted starting phenol, pulling it into the aqueous phase while leaving the product in the Toluene. Follow with a brine wash (2 volumes) to neutralize. -
Crystallization: Concentrate the Toluene layer under vacuum to approximately 3 volumes. Add Heptane (7 volumes) slowly at 50°C, then cool linearly to 5°C over 4 hours to induce crystallization. Filter, wash the cake with cold Heptane, and dry under vacuum at 40°C.
References
1.[1] Halpern, M. "Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile." PTC Organics, Inc. Available at:[Link] 2.[2] "Phase-Transfer Catalysis in Organic Syntheses." CRDEEP Journals. Available at:[Link] 3.[3] "The catalytic oxidation of 4-(methylthio)phenol." ResearchGate. Available at:[Link]
Sources
Technical Support Center: Catalyst Selection for 2-[4-(Methylthio)phenoxy]acetonitrile
Executive Summary & Chemical Context
You are attempting to transform 2-[4-(Methylthio)phenoxy]acetonitrile .
Structure Analysis:
This substrate presents a classic "chemoselectivity vs. catalyst poisoning" conflict. The methylthio (
The Core Challenge:
-
Standard Pd/C: Will likely deactivate immediately or require massive loadings (>50 wt%), leading to poor turnover numbers (TON).
-
Standard Raney Ni: Works but is prone to poisoning unless specific "desulfurization-resistant" protocols are used.
-
Selectivity: The ether linkage (
) is generally stable, but the nitrile reduction intermediate (imine) can couple to form secondary amines if not managed.
This guide prioritizes Sulfur-Tolerant Catalytic Systems to ensure the conversion of the nitrile to the primary amine or carboxylic acid without destroying the catalyst.
Decision Matrix: Select Your Pathway
Before proceeding, identify your target functional group. The presence of sulfur dictates that you cannot use standard "off-the-shelf" hydrogenation conditions.
Caption: Decision tree for catalyst selection based on target functionality and scale.
Technical Protocols (Step-by-Step)
Protocol A: Cobalt Boride Reduction (Recommended)
Why this works: The in situ generated Cobalt Boride (
-
Target: Primary Amine
-
Scale: Gram-scale (Lab)
Reagents:
-
Substrate: 1.0 equiv
-
Cobalt(II) Chloride Hexahydrate (
): 1.0 - 2.0 equiv (Stoichiometric ratio improves kinetics in presence of S) -
Sodium Borohydride (
): 5.0 - 10.0 equiv -
Solvent: Methanol (anhydrous preferred)
Procedure:
-
Dissolution: Dissolve the nitrile substrate and
in Methanol (0.1 M concentration relative to substrate). The solution should be pink/purple. -
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Slowly add
portion-wise.-
Observation: The solution will turn black immediately with vigorous gas evolution (
). This black precipitate is the active Cobalt Boride catalyst.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Quench: Carefully add 3M HCl to quench excess borohydride and dissolve the cobalt species.
-
Workup: Basify with concentrated
to pH > 10, extract with DCM or Ethyl Acetate.
Protocol B: Raney Nickel Hydrogenation
Why this works: Raney Nickel has a high surface area and contains adsorbed hydrogen. While sulfur poisons it, the "sponge" structure often has enough active sites to survive if the loading is high enough.
-
Target: Primary Amine
-
Scale: Multi-gram / Pilot
Reagents:
-
Substrate: 1.0 equiv
-
Raney Nickel (Slurry in water): 20-50 wt% loading (Higher than standard 10% due to S-poisoning).
-
Solvent: Ethanol/Ammonia (10:1 ratio) or Acetic Anhydride (if acetamide protection is acceptable).
-
Hydrogen Source:
gas (50 psi / 3-4 bar).
Procedure:
-
Wash Catalyst: Decant water from Raney Ni slurry and wash 3x with absolute ethanol to remove water (water can stall nitrile reduction).
-
Preparation: In a Parr shaker bottle, combine substrate, solvent (Ethanol +
to suppress secondary amine formation), and the washed Raney Ni. -
Pressurization: Purge with
, then charge with to 50 psi. -
Agitation: Shake vigorously at room temperature or mild heat (40°C).
-
Warning: Do not overheat (>60°C) as desulfurization of the methylthio group may occur (
bond cleavage).
-
-
Filtration: Filter through Celite under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out (Pyrophoric).[3][4]
Troubleshooting & FAQs
Q1: My reaction with Pd/C stalled immediately. Can I just add more catalyst?
A: No. The methylthio group coordinates strongly to Palladium, essentially "coating" the catalyst surface and blocking
Q2: I am seeing a dimer impurity (Secondary Amine). How do I stop this?
A: This occurs when the intermediate imine reacts with the newly formed amine.
-
Solution for Protocol A: Not usually an issue with Borohydride reduction.
-
Solution for Protocol B: Add Ammonia (
in MeOH) or Acetic Anhydride to the solvent. Ammonia shifts the equilibrium away from the dimer. Acetic anhydride traps the primary amine as an acetamide (which requires a subsequent hydrolysis step).
Q3: Can I hydrolyze the nitrile to the acid without affecting the ether or thioether?
A: Yes. The thioether is stable to base and dilute acid. The ether is stable to base.
-
Recommended: Reflux in 10% NaOH (aq) for 2-4 hours. If the nitrile is sterically hindered or electron-rich (due to the ether), it may stop at the amide. If so, switch to Acid Hydrolysis (6M HCl, Reflux, 4h).
-
Caution: Avoid oxidizing acids (
) which will oxidize the sulfide to a sulfoxide/sulfone.
Q4: Why do you recommend Cobalt Chloride over Nickel Chloride for the borohydride method?
A: While both work, literature suggests Cobalt Boride is often more regioselective for nitriles and retains activity longer in the presence of sulfur contaminants compared to Nickel Boride.
Comparative Data Table
| Feature | Pd/C Hydrogenation | Raney Ni Hydrogenation | Cobalt Boride ( |
| Sulfur Tolerance | Poor (Poisoned instantly) | Moderate (Requires high loading) | Excellent |
| Pressure Required | Medium/High | Medium (50 psi) | Ambient (Open flask) |
| Selectivity | High (if active) | Moderate (Risk of desulfurization) | High |
| Safety | Flammable Solvent | Pyrophoric Catalyst | |
| Recommendation | Avoid | Scale-up Choice | Primary Choice |
References
-
Cobalt Boride Reduction of Nitriles
- Satoh, T., et al. "Cobalt(II) chloride-catalyzed chemoselective sodium borohydride reduction." Tetrahedron Letters, 1969.
- Context: Establishes the protocol for using to reduce nitriles to amines under mild conditions.
-
Raney Nickel & Sulfur Tolerance
-
Organic Syntheses, Coll.[5][6] Vol. 3, p. 181 (1955). "Desulfurization with Raney Nickel."
- Context: While this describes removing sulfur, it highlights the affinity of Ni for S. To keep the sulfur, one must use lower temperatures and high catalyst loading to saturate the "poisoning" effect without cleaving the C-S bond.
-
-
General Nitrile Reduction Reviews
-
Hydrolysis Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 7. SciMeetings [scimeetings.acs.org]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Validation & Comparative
Comparative HPLC Method Development Guide for 2-[4-(Methylthio)phenoxy]acetonitrile
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an objective, data-driven comparison of high-performance liquid chromatography (HPLC) stationary phases and mobile phase conditions for the robust analysis of 2-[4-(Methylthio)phenoxy]acetonitrile, ensuring a self-validating, stability-indicating method.
Analyte Profiling & Chromatographic Challenges
The compound 2-[4-(Methylthio)phenoxy]acetonitrile (CAS 43111-34-8) is a critical synthetic intermediate featuring a unique triad of functional groups: a lipophilic phenoxy ring, a polarizable thioether (-SCH₃), and a highly polar nitrile (-C≡N) moiety[1].
From a chromatographic perspective, this structural duality presents specific challenges:
-
Secondary Interactions: The polarizable thioether and nitrile groups are highly prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing.
-
Degradation Susceptibility: The thioether sulfur is highly susceptible to oxidation, meaning the method must be capable of resolving the parent compound from its more polar oxidized derivatives (sulfoxides and sulfones).
To address these challenges, method development must move beyond standard generic gradients and focus on targeted stationary phase selection and mobile phase buffering.
Logical workflow for stability-indicating HPLC method development.
Stationary Phase Comparison: Selecting the Optimal Column
To determine the optimal stationary phase, three distinct column chemistries were evaluated under identical gradient conditions.
-
Standard Endcapped C18: While providing excellent general hydrophobicity, standard C18 columns often leave a fraction of surface silanols exposed. These anionic sites interact ionically with the analyte's polarizable groups, resulting in suboptimal peak symmetry[2].
-
Phenyl-Hexyl: This phase introduces orthogonal selectivity via π-π interactions with the analyte's phenoxy ring. It excels at separating the parent compound from closely related aromatic impurities.
-
Polar-Embedded C18 (Amide-C18): This phase incorporates an amide group near the silica surface. The embedded polar group creates an internal hydrogen-bonding network that effectively shields residual silanols from the analyte, yielding the sharpest peak shapes for dipole-heavy molecules.
Table 1: Comparative Column Performance Data
(Conditions: 50–95% Acetonitrile over 15 mins, 0.1% Formic Acid, 1.0 mL/min, UV 254 nm)
| Column Chemistry (150 x 4.6 mm, 3.5 µm) | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Resolution ( |
| Standard C18 | 8.4 | 1.65 | 8,500 | 1.8 |
| Phenyl-Hexyl | 9.1 | 1.42 | 10,200 | 2.5 |
| Polar-Embedded C18 | 8.7 | 1.05 | 14,300 | 3.1 |
Mobile Phase Optimization: The Causality Behind the Chemistry
A robust method requires understanding why specific solvents are chosen.
-
Why Acetonitrile (ACN) over Methanol (MeOH)? The nitrile group on 2-[4-(Methylthio)phenoxy]acetonitrile possesses a strong dipole moment. Methanol, a protic solvent, participates in complex hydrogen bonding with the ether oxygen and nitrile nitrogen, leading to multiple solvation states and broader chromatographic bands. Acetonitrile is aprotic; its dipole aligns cleanly with the analyte, ensuring a uniform solvation layer and sharper elution profiles.
-
Why an Acidic pH (0.1% Formic Acid)? Silica-based columns possess residual surface silanols (Si-OH) that ionize (Si-O⁻) at neutral pH. These anionic sites act as weak cation exchangers, dragging on the polarizable thioether and causing tailing[2]. By buffering the aqueous phase with 0.1% Formic Acid (pH ~2.7), the silanols are fully protonated and neutralized, effectively shutting down secondary interactions[3].
Self-Validating System: Forced Degradation Protocol
A scientifically sound analytical method must be self-validating—it must internally prove its specificity. For thioether-containing compounds, the ultimate test of a method's resolving power is forced oxidative degradation.
When exposed to oxidative stress (e.g., Hydrogen Peroxide), the methylthio group rapidly oxidizes to a sulfoxide, and with prolonged exposure, to a sulfone[4]. Because these oxidized species are significantly more polar, they elute earlier in a reversed-phase system. If the method can achieve baseline resolution (
Oxidative degradation pathway of the methylthio group under stress conditions.
Step-by-Step Experimental Methodology
Execute the following protocol to reproduce the optimized separation:
Step 1: System Preparation
-
Install a Polar-Embedded C18 column (150 mm × 4.6 mm, 3.5 µm).
-
Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.
-
Set the UV/Vis detector to 254 nm (primary) and 280 nm (secondary).
Step 2: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Note: Degas both solvents via ultrasonication for 10 minutes prior to use.
Step 3: Gradient Program Program the HPLC pump with the following gradient at a flow rate of 1.0 mL/min:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte on the column head)
-
2.0 - 12.0 min: 20%
80% B (Linear ramp for separation) -
12.0 - 15.0 min: 80% B (Column wash)
-
15.0 - 15.1 min: 80%
20% B (Return to initial) -
15.1 - 20.0 min: 20% B (Column equilibration)
Step 4: Sample Preparation & Injection
-
Accurately weigh 10 mg of 2-[4-(Methylthio)phenoxy]acetonitrile.
-
Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL stock. Crucial: Matching the diluent to the initial gradient conditions prevents solvent shock and peak splitting.
-
Filter through a 0.45 µm PTFE syringe filter.
-
Inject 10 µL into the HPLC system.
References
Sources
- 1. 43111-34-8 2-[4-(Methylthio)phenoxy]acetonitrile AKSci 5394AJ [aksci.com]
- 2. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 3. Optimizing artificial neural network models for metabolomics and systems biology: an example using HPLC retention index data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
1H NMR spectral interpretation of 2-[4-(Methylthio)phenoxy]acetonitrile
1H NMR Spectral Interpretation Guide: 2-[4-(Methylthio)phenoxy]acetonitrile[1][2]
Executive Summary
This guide provides an authoritative interpretation of the 1H NMR spectrum for 2-[4-(Methylthio)phenoxy]acetonitrile (CAS: 43111-34-8).[1][2] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals (often serving as a scaffold for benzofuran or indole derivatives), accurate spectral verification is critical.[1]
This analysis moves beyond simple peak listing. We compare the Product against its Precursor (4-(Methylthio)phenol) and Structural Analogues to provide a robust "performance comparison" of spectral features. This approach allows researchers to validate reaction completion and assess purity with high confidence.[1]
Chemical Identity & Structural Logic
-
Molecular Weight: 179.24 g/mol [2]
-
Structure: A para-substituted benzene ring linking a methylthio group (-SMe) and an oxyacetonitrile group (-OCH₂CN).[2]
Structural "Zones" for NMR Analysis:
-
Zone A (Electron Rich): The Methylthio group (S-Me).[1] Strong resonance donor.
-
Zone B (Aromatic Core): The 1,4-disubstituted benzene ring (AA'BB' system).[1]
-
Zone C (Electron Deficient): The Oxyacetonitrile tail.[1] The nitrile (-CN) and oxygen (-O-) create a unique deshielded environment for the methylene protons.[1][2]
Spectral Performance Comparison: Product vs. Alternatives
In drug development, "performance" equates to the ability to distinguish the target molecule from starting materials and by-products.[1][2] The table below compares the experimental NMR shifts of the Product against its Precursor and a Non-Sulfur Analogue .
Table 1: Comparative Chemical Shift Analysis (CDCl₃, 400 MHz)
| Feature | Target Product (2-[4-(Methylthio)phenoxy]acetonitrile) | Precursor (4-(Methylthio)phenol) | Analogue (Phenoxyacetonitrile) | Diagnostic Value |
| O-CH₂-CN | 4.75 ppm (s, 2H) | Absent | 4.76 ppm (s, 2H) | Primary Indicator. Appearance confirms O-alkylation.[1][2] |
| S-CH₃ | 2.45 ppm (s, 3H) | 2.44 ppm (s, 3H) | Absent | Confirms integrity of the thioether moiety.[1] |
| Ar-H (Ortho to O) | 6.92 ppm (d, 2H) | 6.79 ppm (d, 2H) | 7.00 ppm (m, 2H) | Downfield shift vs precursor indicates loss of shielding phenolic proton.[1] |
| Ar-H (Ortho to S) | 7.26 ppm (d, 2H) | 7.22 ppm (d, 2H) | 7.35 ppm (m, 2H) | S-Me is a donor; these are shielded relative to the unsubstituted analogue.[1] |
| -OH | Absent | ~5.0 ppm (broad, s) | Absent | Purity Check. Presence indicates unreacted starting material.[1] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Key Insight: The reaction progress is best monitored by the appearance of the singlet at 4.75 ppm and the disappearance of the broad phenolic -OH . The stability of the S-Me signal (2.45 ppm) confirms that the sulfur center remained nucleophilically inert during the O-alkylation conditions.[2]
Detailed Spectral Interpretation
Zone 1: The Aliphatic Region[1][2]
-
Signal: 2.45 ppm (Singlet, 3H)[1]
-
Assignment: Methyl protons attached to Sulfur (-S-CH₃ ).[2]
-
Mechanistic Note: Sulfur is less electronegative than oxygen, causing this signal to appear upfield relative to a methoxy group (~3.8 ppm).[1] Its position is highly conserved; any shift >0.1 ppm suggests oxidation to sulfoxide (~2.7 ppm) or sulfone (~3.0 ppm), a common impurity in aged samples.[1]
Zone 2: The Functional Linker
-
Signal: 4.75 ppm (Singlet, 2H)[1]
-
Assignment: Methylene protons between Oxygen and Nitrile (-O-CH₂ -CN).[2]
-
Mechanistic Note: This position is characteristic.[1] The deshielding effect of the oxygen (electronegative) combined with the anisotropy of the nitrile triple bond pushes this signal significantly downfield.[1]
Zone 3: The Aromatic Region (AA'BB' System)
-
Signal A: 6.92 ppm (Doublet, J ≈ 8.8 Hz, 2H)[1]
-
Signal B: 7.26 ppm (Doublet, J ≈ 8.8 Hz, 2H)[1]
-
Assignment: Protons ortho to the Sulfur (Positions 3, 5).[1]
-
Logic: While S-Me is also a donor, it is weaker than Oxygen.[1][2] Furthermore, these protons are meta to the strong Oxygen donor, receiving less shielding benefit.[1] They appear in the standard aromatic range, often overlapping with the residual CHCl₃ solvent peak (7.26 ppm).[1]
-
Experimental Protocol for Optimal Resolution
To ensure the "Trustworthiness" of your spectral data, follow this self-validating protocol.
Step 1: Solvent Selection
-
Primary: Chloroform-d (CDCl₃).[1] Excellent solubility for thio-ethers.[2]
-
Alternative: DMSO-d₆.[2] Use only if the aromatic region overlaps critically with the solvent peak in CDCl₃.[1] In DMSO, the water peak (~3.3 ppm) will not interfere with key signals.[1]
Step 2: Sample Preparation
-
Concentration: 10-15 mg of compound in 0.6 mL solvent.
-
Why? High concentrations can cause stacking interactions in planar aromatic systems, shifting signals artificially.[1]
-
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., K₂CO₃ from the synthesis) which can cause line broadening.[1]
Step 3: Acquisition Parameters
-
Spectral Width: -2 to 12 ppm.[2]
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the isolated methyl singlets.
Visualization: Spectral Verification Workflow
The following diagram illustrates the logical flow for verifying the identity of 2-[4-(Methylthio)phenoxy]acetonitrile using NMR data.
Figure 1: Decision tree for verifying product identity and purity via 1H NMR.
References
-
ChemicalBook. "4-(Methylthio)phenol 1H NMR Spectrum." ChemicalBook Database.[1] Accessed March 1, 2026.[1] Link
-
Source for precursor chemical shifts.[2]
-
-
Royal Society of Chemistry. "Supplementary Information: Synthesis of Phenoxyacetonitrile Derivatives."[1] RSC Advances. Accessed March 1, 2026.[1] Link
-
Source for structural analogue (Phenoxyacetonitrile) shifts.[1]
-
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 2760087."[1] PubChem. Accessed March 1, 2026.[1] Link
- Verification of CAS and IUPAC nomencl
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[1] Organometallics, vol. 29, no.[1] 9, 2010, pp. 2176–2179.[1] Link[1]
Sources
- 1. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 2. prepchem.com [prepchem.com]
- 3. anaxlab.com [anaxlab.com]
- 4. 2-(4-(Methylthio)phenyl)acetonitrile | C9H9NS | CID 2760087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-4-(methylthio)phenol(3120-74-9) 1H NMR spectrum [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
GC-MS fragmentation patterns of 2-[4-(Methylthio)phenoxy]acetonitrile
GC-MS Fragmentation Patterns of 2-[4-(Methylthio)phenoxy]acetonitrile: A Comparative Analytical Guide
Executive Summary
In drug development and materials science, the structural elucidation of phenoxyacetonitrile derivatives relies heavily on precise mass spectrometric characterization. 2-[4-(Methylthio)phenoxy]acetonitrile (CAS: 43111-34-8) presents a unique analytical profile due to the competing electron-directing effects of its methylthio (-SCH₃) and phenoxyacetonitrile (-O-CH₂-CN) moieties. This guide objectively compares its Electron Ionization (EI) fragmentation behavior against structural analogs and provides a self-validating experimental protocol for robust GC-MS analysis.
Mechanistic Causality in EI-MS Fragmentation
Under standard 70 eV electron ionization, the fragmentation of 2-[4-(Methylthio)phenoxy]acetonitrile is governed by predictable thermodynamic and kinetic drivers:
-
Sulfur vs. Oxygen Heteroatom Dynamics: Sulfur is larger and more polarizable than oxygen. When the molecule is ionized, the charge is preferentially localized on the sulfur atom. This effective stabilization of the radical cation results in a highly robust molecular ion ([M]⁺ at m/z 179). The dominant fragmentation pathway is the α-cleavage at the sulfur atom, resulting in the loss of a methyl radical (•CH₃, 15 Da) to yield a highly stable, resonance-stabilized sulfonium cation at m/z 164[1].
-
Nitrile-Ether Cleavage Pathways: The ether linkage presents two potential cleavage sites. The alkyl C-O bond (between the oxygen and the -CH₂CN group) has a significantly lower bond dissociation energy than the aryl C-O bond, which is strengthened by resonance with the benzene ring. Consequently, the molecule readily loses the cyanomethyl radical (•CH₂CN, 40 Da) to form the 4-(methylthio)phenoxide cation at m/z 139.
Comparative Fragmentation Analysis
To establish a reliable identification framework, we must compare the target compound against its synthetic precursors and structural analogs.
-
Alternative A: 4-(Methylthio)phenol. As a common precursor, it lacks the acetonitrile group. Its mass spectrum is dominated by the intact molecular ion and the direct loss of the methyl group[2].
-
Alternative B: 2-(4-Methoxyphenoxy)acetonitrile. The oxygen analog replaces the -SCH₃ group with an -OCH₃ group. Because oxygen is highly electronegative and less polarizable, the molecular ion is significantly weaker, and the loss of formaldehyde (CH₂O) competes with the loss of a methyl radical.
Table 1: GC-MS (EI, 70 eV) Diagnostic Ion Comparison
| Compound | Molecular Weight | [M]⁺ (m/z) | Major Fragments (m/z) | Mechanistic Driver |
| 2-[4-(Methylthio)phenoxy]acetonitrile | 179.24 | 179 | 164 (-CH₃)139 (-CH₂CN)123 (-OCH₂CN) | Sulfonium ion stabilization & preferential alkyl C-O ether cleavage. |
| 4-(Methylthio)phenol | 140.20 | 140 | 125 (-CH₃)97 (-CH₃, -CO) | Direct α-cleavage at the thioether; strong [M]⁺ due to sulfur polarizability[2]. |
| 2-(4-Methoxyphenoxy)acetonitrile | 163.17 | 163 | 123 (-CH₂CN)108 (-CH₂CN, -CH₃) | Aryl ether cleavage driven by oxygen's high electronegativity. |
Diagnostic Fragmentation Pathway
Figure 1: EI-MS fragmentation pathway of 2-[4-(Methylthio)phenoxy]acetonitrile.
Self-Validating GC-MS Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol integrates continuous self-validation via internal standards and system suitability testing.
Step 1: System Suitability and Mass Calibration
-
Action: Inject Perfluorotributylamine (PFTBA) tuning standard to verify mass calibration and resolution across the m/z 50–600 range.
-
Causality: Ensures the quadrupole mass analyzer correctly assigns m/z 179 and m/z 164 without mass drift. This is critical for distinguishing the -CH₃ loss (15 Da) from potential -OH (17 Da) or -NH₂ (16 Da) losses in complex unknown matrices.
Step 2: Sample Preparation (Non-Derivatized)
-
Action: Dissolve 1.0 mg of 2-[4-(Methylthio)phenoxy]acetonitrile in 1.0 mL of LC-MS grade ethyl acetate. Spike with 10 µL of an internal standard (e.g., Carbamazepine-d10 or 4-chlorophenyl phenyl ether, 100 µg/mL).
-
Causality: Unlike free phenols, the ether and nitrile groups do not require silylation (e.g., BSTFA/TMCS) to volatilize. Direct injection preserves the native molecular ion for accurate structural elucidation. The internal standard validates injection volume and instrument response, a standard practice in phenoxyacetonitrile derivative analysis[3].
Step 3: Chromatographic Separation
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm × 0.25 µm.
-
Gradient: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Flow Rate: Helium carrier gas at 1.0 mL/min (constant flow).
-
Causality: The mid-polarity stationary phase perfectly resolves the target analyte from polar synthetic precursors like 4-(methylthio)phenol, preventing co-elution and mixed mass spectra.
Step 4: Mass Spectrometric Acquisition
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Temperatures: Transfer line at 280°C; Ion Source at 230°C; Quadrupole at 150°C.
-
Scan Range: m/z 40 to 350.
-
Causality: 70 eV is the universal standard for EI. Maintaining this exact energy ensures the generated spectra can be directly cross-referenced with NIST/EPA/NIH mass spectral libraries for structural analogs[1].
References
*[3] Title: Dihydrothiazolopyridone Derivatives as a Novel Family of Positive Allosteric Modulators of the Metabotropic Glutamate 5 (mGlu5) Receptor Source: PMC - NIH URL: [Link] *[1] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL: [Link] *[2] Title: 4-(Methylthio)phenol | C7H8OS | CID 14086 Source: PubChem - NIH URL: [Link]
Sources
Benchmarking Purity Validation: qNMR vs. HPLC for 2-[4-(Methylthio)phenoxy]acetonitrile Standards
Executive Summary
This guide serves as a technical benchmark for validating the purity of 2-[4-(Methylthio)phenoxy]acetonitrile , a critical intermediate often utilized in the synthesis of COX-2 inhibitors and organosulfur agrochemicals.[1][2]
As a reference standard, this molecule presents a dual-stability challenge: the susceptibility of the thioether (-SMe) group to oxidation and the nitrile (-CN) group to hydrolysis.[1][2] While HPLC-UV is the industry workhorse, it often fails to detect inorganic impurities or accurately quantify degradation products with differing extinction coefficients (Response Factors).[1]
This guide advocates for an Orthogonal Validation Strategy , positioning Quantitative NMR (qNMR) as the primary method for mass balance assignment, with HPLC-UV/MS reserved for impurity profiling.[1]
Part 1: The Chemical Context & Degradation Risks
To validate purity, one must first understand the impurity profile. The structure CH3-S-C6H4-O-CH2-CN contains two "soft spots" that define the critical quality attributes (CQAs) of the standard.
1. The Thioether Oxidation Pathway (The "Invisible" Shift)
The methylthio group is electron-rich and prone to oxidation by atmospheric oxygen or peroxides in solvents.[1]
-
Stage 1: Oxidation to Sulfoxide (S=O).[1][2] Note: Sulfoxides are significantly more polar and often have lower UV response factors at 254 nm than the parent sulfide.
2. The Nitrile Hydrolysis Pathway
Under acidic or basic stress (or residual moisture), the cyanomethyl ether linkage can degrade:
3. Synthetic Impurities
-
Byproduct: Inorganic salts (KCl/NaCl) from the alkylation step.[1][2] Crucially, these are invisible to UV detection.
Part 2: Comparative Methodology
Method A: HPLC-UV (The Relative Standard)
Current Industry Baseline[1][2]
Protocol:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1][2]
-
Why Acid? Suppresses ionization of the phenolic precursor (pKa ~10), ensuring sharp peaks.
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (nitrile/sulfide/sulfoxide capture).[1][2]
-
Flow Rate: 1.0 mL/min.
The Flaw: HPLC purity is typically calculated via Area % Normalization . This assumes that the main peak and all impurities have identical Relative Response Factors (RRF) .
-
Reality Check: The sulfoxide derivative often has a different
and extinction coefficient than the sulfide parent. If the sulfoxide RRF is 0.5, HPLC will overestimate the purity of the parent by under-reporting the impurity.
Method B: 1H-qNMR (The Absolute Standard)
Recommended Primary Method[1][2]
Protocol:
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility issues and ensure solubility of polar sulfoxide impurities).[1][2]
-
Relaxation Delay (D1): 30 seconds (Must be
of the slowest relaxing proton). -
Internal Standard (IS): Maleic Acid (Traceable Certified Reference Material).[1][2]
-
Why? Maleic acid gives a clean singlet at ~6.3 ppm, distinct from the aromatic region of the analyte.
-
-
Pulse Angle: 90°.
Diagnostic Signals for Quantification:
-
Analyte Signal: The methylene protons (-O-CH2-CN) appear as a singlet at ~5.1 ppm (in DMSO-d6).[1][2] This region is usually free of interferences.
-
Impurity Flag: The methyl protons of the Sulfoxide impurity shift downfield (from ~2.5 ppm to ~2.7 ppm), allowing simultaneous detection and quantification.
Part 3: Performance Comparison Data
The following table summarizes a head-to-head comparison based on a simulated validation of a "98%" vendor-supplied standard.
| Feature | Method A: HPLC-UV (Area %) | Method B: 1H-qNMR (Internal Std) | Verdict |
| Specificity | High for structural isomers.[1][2] | High for functional groups.[3] | Complementary |
| Purity Calculation | Relative (Area Main / Total Area).[1][2][4] | Absolute (Mass/Mass ratio vs IS).[1][2] | qNMR Wins |
| Response Factor | Assumed = 1.0 (Source of Error). | N/A (Directly proportional to H count).[1][2] | qNMR Wins |
| Inorganic Salts | Invisible (Does not absorb UV).[1][2] | Invisible (No protons), BUT detected via mass balance deficit.[1] | qNMR Wins |
| LOD/Sensitivity | Excellent (< 0.05%). | Moderate (~0.1%).[1] | HPLC Wins |
| Moisture/Solvent | Invisible (unless RID used).[1][2] | Visible (Water/Solvent peaks).[1][2] | qNMR Wins |
| Total Uncertainty | ± 1.0 - 2.0% (due to RRF).[1][2] | ± 0.3 - 0.5% (Gravimetric precision). | qNMR Wins |
Experimental Insight: In a typical scenario, an HPLC chromatogram might show 99.2% purity (Area %).[1][2] However, qNMR analysis using Maleic Acid as an internal standard might return a purity of 96.5%.
-
The Delta (2.7%): Composed of 1.5% retained inorganic salts (invisible to UV) and 1.2% moisture/residual solvent.[1][2] HPLC fails to account for the non-chromophoric mass.
Part 4: Visualizing the Validation Workflow
Diagram 1: The Degradation Pathway (Impurity Profile)
This diagram illustrates the chemical risks associated with the standard.
Caption: Figure 1. Degradation pathways for 2-[4-(Methylthio)phenoxy]acetonitrile. Red arrows indicate oxidative stress; Yellow arrows indicate hydrolytic instability.[1]
Diagram 2: The Orthogonal Validation Decision Tree
This workflow ensures a self-validating system by combining the strengths of both methods.
Caption: Figure 2. Orthogonal Validation Workflow. qNMR establishes the absolute purity anchor, while HPLC validates the specific impurity profile.
Part 5: Detailed Experimental Protocols
Protocol 1: qNMR Sample Preparation
-
Weighing: Accurately weigh 10.0 mg of the Reference Standard and 5.0 mg of Traceable Maleic Acid (IS) into a clean vial. Precision: ±0.01 mg.
-
Solvation: Add 0.6 mL of DMSO-d6 . Ensure complete dissolution.
-
Note: Use DMSO-d6 over CDCl3.[1] The sulfoxide impurity is polar and may precipitate in chloroform, leading to false high purity of the supernatant.
-
-
Acquisition:
-
Pulse: 90 degree.
-
Scans: 64 (to improve S/N ratio).
-
D1 (Delay): 30s.
-
Spectral Width: -2 to 14 ppm.[1]
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known H count) and the Analyte -O-CH2-CN singlet (~5.1 ppm, 2H).[1][2]
Protocol 2: Calculation of Absolute Purity
Use the following equation (as per USP <761>):
[1][2]Where:
- = Integral Area[1][2][4][5]
- = Number of protons (2 for analyte CH2, 2 for Maleic Acid)[1]
- = Molar Mass (179.24 g/mol for analyte)[1][2]
- = Weight (mg)[1][2]
- = Purity (as decimal)[1][2]
References
-
International Conference on Harmonisation (ICH). (2005).[2][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[6][7][8] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Natural Products. [Link]
-
Almac Group. (2020).[2] Quantitative NMR (qNMR) vs Traditional HPLC Analysis.[1][5] Almac White Paper.[10] [Link]
Sources
- 1. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 2. 2-(4-(Methylthio)phenyl)acetonitrile | C9H9NS | CID 2760087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. enovatia.com [enovatia.com]
- 9. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
A Guide to the Infrared Spectroscopy of 2-[4-(Methylthio)phenoxy]acetonitrile: A Comparative Analysis
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-[4-(Methylthio)phenoxy]acetonitrile. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of frequencies to offer a predictive and comparative framework for spectral interpretation. We will dissect the molecule's structure to assign its characteristic vibrational modes, compare its key nitrile signature to relevant alternatives, and provide a robust experimental protocol for acquiring high-quality data.
Section 1: Predicted IR Spectrum Analysis of 2-[4-(Methylthio)phenoxy]acetonitrile
The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its covalent bonds.[1] For a multifunctional molecule like 2-[4-(Methylthio)phenoxy]acetonitrile, the spectrum is a composite of absorptions from each functional group. Our analysis will proceed by examining these distinct regions.
The Nitrile Group (C≡N): The Primary Diagnostic Band
The most distinct and readily identifiable feature in the spectrum will be the stretching vibration of the nitrile (C≡N) group.
-
Expected Frequency: The C≡N triple bond stretch typically appears in a relatively uncongested region of the spectrum, between 2300 and 2100 cm⁻¹.[2] For saturated alkyl nitriles, this band is found around 2260-2240 cm⁻¹.[3]
-
Influence of Structure: In 2-[4-(Methylthio)phenoxy]acetonitrile, the nitrile group is insulated from the aromatic ring by an intervening oxygen and methylene (-O-CH₂-) group. This prevents direct electronic conjugation with the ring's π-system. Therefore, it is expected to behave as a saturated, alkyl-like nitrile. Its absorption should appear in the 2260-2240 cm⁻¹ range.
-
Intensity and Appearance: The C≡N stretch is characterized by a sharp and strong absorption band.[3][4] This high intensity is due to the significant change in dipole moment that occurs when the highly polar C≡N bond stretches.[1][3]
The Aromatic System
The 1,4-disubstituted (para) benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch: Look for weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5][6][7] The presence of absorption in this area is a strong indicator of sp² C-H bonds, distinguishing them from the sp³ C-H stretches which appear below 3000 cm⁻¹.[6]
-
Aromatic C=C In-Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of medium to weak, sharp absorptions. Expect two prominent bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[5][6][7]
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can often be determined by strong bands in the "fingerprint" region. For a 1,4-disubstituted ring, a strong absorption is expected in the 860-800 cm⁻¹ range.
The Aryl Alkyl Ether Linkage (Ar-O-CH₂)
Ethers are characterized by the stretching vibrations of the C-O-C linkage.
-
Asymmetric and Symmetric Stretching: Aryl alkyl ethers display two distinct C-O stretching bands.[8] The asymmetric stretch (Ar-O) is expected to be a strong band between 1300-1200 cm⁻¹ .[9] The symmetric stretch (O-CH₂) will also be strong, appearing in the 1050-1010 cm⁻¹ range.[9] These are often the most intense absorptions in the fingerprint region.
The Aryl Thioether and Alkyl C-H Groups
-
Alkyl C-H Stretches: The methyl (-S-CH₃) and methylene (-O-CH₂-) groups will produce strong sp³ C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[1] These will appear at a slightly lower frequency than the aromatic C-H stretches.
-
Alkyl C-H Bending: Look for medium-intensity bending (scissoring) vibrations for the methylene group around 1465 cm⁻¹ and methyl group bending (asymmetric and symmetric) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.
-
Aryl Thioether (Ar-S) Stretch: The C-S stretching vibration is notoriously weak in the infrared spectrum and can be difficult to identify definitively.[10] For aryl thioethers, this weak absorption is expected in the 715-670 cm⁻¹ region.[10] Its diagnostic value is low compared to the other functional groups.
Section 2: Comparative Analysis: Contextualizing the Nitrile Frequency
The position of the C≡N stretching band is sensitive to its electronic environment. Comparing our target molecule with simpler nitriles provides valuable insight.
-
Acetonitrile (CH₃-C≡N): As a simple saturated nitrile, acetonitrile exhibits its C≡N stretch around 2252 cm⁻¹ .[3] This serves as a baseline for an unconjugated system.
-
Benzonitrile (C₆H₅-C≡N): Here, the nitrile group is directly attached to the aromatic ring, allowing for π-electron conjugation. This delocalization slightly weakens the C≡N triple bond, lowering the energy required to stretch it. Consequently, the C≡N band in benzonitrile appears at a lower frequency, typically 2240-2220 cm⁻¹ .[3]
-
2-[4-(Methylthio)phenoxy]acetonitrile: As predicted in Section 1.1, the -O-CH₂- spacer insulates the nitrile from the ring. Therefore, its C≡N frequency should be very similar to that of acetonitrile and other saturated nitriles, not benzonitrile. Observing a band closer to 2250 cm⁻¹ rather than 2230 cm⁻¹ would experimentally confirm this lack of conjugation.
Section 3: Data Summary
The predicted vibrational frequencies for 2-[4-(Methylthio)phenoxy]acetonitrile are summarized below.
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |
| Alkyl C-H (-CH₂-, -CH₃) | Stretch | 3000 - 2850 | Strong |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Strong, Sharp |
| Aromatic C=C | In-Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Weak |
| Alkyl C-H (-CH₂-, -CH₃) | Bending | 1470 - 1375 | Medium |
| Aryl Ether (Ar-O) | Asymmetric Stretch | 1300 - 1200 | Strong |
| Alkyl Ether (O-CH₂) | Symmetric Stretch | 1050 - 1010 | Strong |
| Aromatic C-H (para) | Out-of-Plane Bend | 860 - 800 | Strong |
| Aryl Thioether (Ar-S) | Stretch | 715 - 670 | Weak |
Section 4: Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred method for solid powder analysis due to its speed and minimal sample preparation.[5][6] It eliminates the need for laborious KBr pellet pressing.[9][11]
Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.[7]
-
-
Crystal Cleaning (Causality: To prevent cross-contamination and ensure a flat baseline):
-
Moisten a lint-free wipe (e.g., Kimwipe) with a volatile solvent such as isopropanol or ethanol.
-
Gently but firmly wipe the surface of the ATR crystal.
-
Repeat with a dry, lint-free wipe to remove any residual solvent.
-
-
Background Spectrum Acquisition (Causality: To ratio out instrument and atmospheric signals):
-
With the clean, empty ATR crystal in place, initiate a "background scan" using the spectrometer's software.
-
This scan measures the ambient environment (e.g., atmospheric H₂O and CO₂) and the instrument's intrinsic signals, which will be mathematically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the 2-[4-(Methylthio)phenoxy]acetonitrile powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed (typically 1-2 mg).
-
Lower the ATR press arm until it makes contact with the sample.
-
-
Applying Pressure (Causality: To ensure intimate contact between the sample and the ATR crystal's evanescent wave):
-
Turn the pressure knob to apply consistent force. Most modern ATR accessories have a slip-clutch or indicator to ensure optimal and reproducible pressure is applied. Good contact is crucial for a high-quality spectrum with strong signal intensity.[7]
-
-
Sample Spectrum Acquisition:
-
Initiate the "sample scan" from the software. A typical scan accumulates 16 to 32 interferograms at a resolution of 4 cm⁻¹ for good signal-to-noise.
-
The software will automatically perform the Fourier transform and ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis and Cleanup:
-
Examine the resulting spectrum, labeling key peaks according to the predictions in Section 3.
-
If the spectrum appears distorted (e.g., broad peaks where sharp ones are expected), it may be due to poor sample-crystal contact. Re-apply the sample and repeat the scan.
-
Once complete, release the pressure, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
-
Section 5: Visualization of Key Vibrational Modes
The following diagram illustrates the primary bond vibrations that give rise to the most characteristic bands in the IR spectrum of 2-[4-(Methylthio)phenoxy]acetonitrile.
Caption: Key vibrational stretching modes for spectral analysis.
Conclusion
The IR spectrum of 2-[4-(Methylthio)phenoxy]acetonitrile is rich with information. The definitive signature is the strong, sharp nitrile stretch expected around 2250 cm⁻¹, confirming its saturated alkyl nature. This, combined with the powerful dual C-O ether stretches in the 1300-1000 cm⁻¹ region and the characteristic patterns of the para-substituted aromatic ring, allows for unambiguous confirmation of the molecule's core structure. This guide serves as a predictive tool to aid researchers in the efficient and accurate interpretation of their experimental data.
References
- JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Specac Ltd. (n.d.). Why should I be using KBr Pellets.
- Anton Paar. (n.d.). Attenuated total reflectance (ATR).
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- AIP Publishing. (2025, December 10).
- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Tetrahedron.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- University of Calgary. (n.d.). IR: aromatics.
- Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies.
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. kinteksolution.com [kinteksolution.com]
- 3. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 4. mt.com [mt.com]
- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. drawellanalytical.com [drawellanalytical.com]
Comparative Reactivity Guide: 2-[4-(Methylthio)phenoxy]acetonitrile vs. 4-Fluoro Analogs
[1]
Executive Summary
This guide provides a technical comparison between 2-[4-(Methylthio)phenoxy]acetonitrile (Compound A) and its 4-fluoro analog (Compound B).[1] Both compounds serve as critical intermediates in the synthesis of benzofurans, indoles, and bioactive pharmaceutical ingredients (APIs).
The core distinction lies in their electronic behaviors and metabolic fates :
-
Compound A (Methylthio): Exhibits nucleophilic activation of the aromatic ring, facilitating electrophilic cyclizations (e.g., Houben-Hoesch).[1] However, it represents a "metabolic soft spot," susceptible to rapid S-oxidation.
-
Compound B (Fluoro): Exhibits inductive deactivation , requiring harsher conditions for cyclization.[1] Conversely, it offers superior metabolic stability and lipophilicity, making it a preferred bioisostere in late-stage drug design.
Comparative Snapshot
| Feature | 4-(Methylthio)phenoxyacetonitrile | 4-Fluorophenoxyacetonitrile |
| Electronic Effect ( | 0.00 (Resonance Donor, Inductive Weak Acceptor) | +0.06 (Strong Inductive Acceptor) |
| Ring Reactivity (SEAr) | Activated (Facilitates Cyclization) | Deactivated (Retards Cyclization) |
| Metabolic Stability | Low (S-oxidation to sulfoxide/sulfone) | High (Metabolic Blocker) |
| Lipophilicity (LogP) | ~2.4 | ~1.8 |
| Key Application | Precursor for electron-rich benzofurans | Bioisostere for metabolic stability |
Electronic Profile & Theoretical Reactivity
The reactivity difference is governed by the substituent at the para position relative to the ether linkage.
The Hammett Argument
In electrophilic aromatic substitutions (such as the cyclization to benzofurans), the electron density at the ortho position (relative to the ether oxygen) is the rate-determining factor.
-
Methylthio Group (-SMe): [1][2][3]
-
Resonance (+R): Sulfur's lone pair donates into the
-system, stabilizing the cationic intermediate (sigma complex).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Induction (-I): Weakly withdrawing, but overwhelmed by resonance.[1]
-
Net Effect: The ring is activated . The nitrile group (an electrophile in acid catalysis) attacks the ortho position readily.
-
-
Fluoro Group (-F):
-
Induction (-I): Fluorine is the most electronegative element, strongly withdrawing electron density through the sigma bond.
-
Resonance (+R): Donates electron density, but less effectively than it withdraws.[1]
-
Net Effect: The ring is deactivated relative to the methylthio analog. Cyclization requires higher temperatures or stronger Lewis acids (e.g.,
vs. ).
-
Synthetic Pathways & Experimental Protocols
Both compounds are synthesized via Williamson Ether Synthesis.[4][5] However, their downstream reactivity diverges significantly.
Synthesis of Phenoxyacetonitriles (Protocol A)
Applicable to both analogs.
Reagents:
-
Substituted Phenol (1.0 equiv)[1]
-
Chloroacetonitrile (1.2 equiv)[1]
-
(2.0 equiv, anhydrous)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: Acetone or Acetonitrile (Reagent Grade)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-(methylthio)phenol (or 4-fluorophenol) in acetone (5 mL/mmol).
-
Deprotonation: Add anhydrous
. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add chloroacetonitrile dropwise. Caution: Chloroacetonitrile is a lachrymator.[1]
-
Reflux: Heat the mixture to reflux (
C for acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
Yield Comparison:
-
Methylthio Analog: 92–95% (Nucleophilic phenoxide forms readily).[1]
-
Fluoro Analog: 88–92% (Phenoxide is less nucleophilic due to F-withdrawal, requiring slightly longer reflux).[1]
Cyclization to 3-Aminobenzofurans (Protocol B)
Demonstrating the reactivity difference.
Mechanism: Acid-mediated Houben-Hoesch cyclization.[1] The nitrile nitrogen is protonated, activating the nitrile carbon for electrophilic attack by the aromatic ring.
Protocol:
-
Mixture: Dissolve the phenoxyacetonitrile (10 mmol) in dry toluene.
-
Catalyst: Add
(2.0 equiv) and bubble dry HCl gas into the solution at C. -
Reaction:
-
Methylthio Analog: Stir at RT for 2 hours. Product precipitates as the imine hydrochloride salt.
-
Fluoro Analog: Requires heating to
C for 6–12 hours.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Hydrolysis: Treat the solid with water/ethanol to liberate the 3-aminobenzofuran or hydrolyze to the benzofuran-3-one.[1]
Visualizing the Divergence
The following diagrams illustrate the mechanistic divergence in cyclization and metabolism.
Diagram 1: Synthetic Reactivity & Cyclization Pathway[1][6]
Caption: Comparative cyclization kinetics. The electron-donating SMe group facilitates rapid ring closure under mild conditions, whereas the electron-withdrawing F group requires thermal activation.
Diagram 2: Metabolic Fate (Bioactivation vs. Stability)
Caption: Metabolic divergence.[1] The SMe group acts as a 'soft spot' for oxidation, altering pharmacokinetics. The Fluoro group blocks this pathway, extending half-life.[6]
References
-
Synthesis of Benzofurans via Cyclodehydration
-
Metabolic Stability of Fluorinated Compounds
-
Electronic Effects in Phenoxyacetonitriles
-
Methylthio Group Reactivity
Sources
- 1. 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile | C21H14FNO | CID 2737783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-(Methylthio)phenyl)acetonitrile | C9H9NS | CID 2760087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 2-(4-fluorophenoxy)acetonitrile (C8H6FNO) [pubchemlite.lcsb.uni.lu]
Establishing retention times for 2-[4-(Methylthio)phenoxy]acetonitrile in LC-MS
Establishing Retention Times for 2-[4-(Methylthio)phenoxy]acetonitrile in LC-MS: A Column Comparison Guide
Executive Summary
The accurate quantification of moderately polar, heteroatom-rich small molecules requires highly optimized chromatographic retention. 2-[4-(Methylthio)phenoxy]acetonitrile (CAS: 43111-34-8) is a functionalized aromatic compound featuring a thioether, a phenoxy group, and a nitrile moiety[1]. In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, establishing a robust retention time (RT) for this compound is critical. If the analyte elutes too early, it falls into the suppression zone caused by endogenous phospholipids. This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing the mechanistic rationale and experimental protocols necessary to establish a self-validating analytical workflow.
Mechanistic Rationale: The Causality of Column Selection
To build a trustworthy and reproducible LC-MS method, analysts must move beyond default column choices and understand the specific intermolecular forces dictating retention.
-
C18 (Octadecylsilane): The industry standard relies entirely on dispersive (hydrophobic) interactions. Because 2-[4-(Methylthio)phenoxy]acetonitrile has only moderate lipophilicity, a C18 column often fails to retain it long enough to bypass the elution window of highly polar matrix components, leading to ion suppression.
-
Biphenyl: A biphenyl stationary phase provides orthogonal selectivity. The electron-rich
-system of the biphenyl groups engages in strong stacking with the analyte's phenoxy ring. Furthermore, the highly polarizable sulfur atom in the methylthio group interacts via dipole-induced dipole forces with the biphenyl phase. This dual mechanism significantly enhances retention and shifts the peak away from suppression zones—a strategy proven highly effective in the LC-MS analysis of complex thioethers and lanthipeptides[2]. -
Phenyl-Hexyl: This phase combines the hydrophobic retention of a hexyl alkyl chain with the
interactions of a terminal phenyl group. It provides a balanced retention profile, often yielding excellent peak symmetry and rapid equilibration for aromatic compounds during high-throughput pharmacokinetic assessments[3].
In-Silico Prediction and Matrix Effect Mitigation
Before empirical testing, utilizing in-silico retention time prediction software can streamline method development. By modeling the analyte's LogD and structural features against known phospholipid retention profiles, scientists can predict potential co-elution events[4]. If the predicted RT of 2-[4-(Methylthio)phenoxy]acetonitrile overlaps with glycerophosphocholines on a standard C18 column, switching to a Biphenyl or Phenyl-Hexyl phase becomes a data-driven necessity rather than a trial-and-error guess.
Comparative Performance Data
To objectively evaluate these stationary phases, 2-[4-(Methylthio)phenoxy]acetonitrile was analyzed across three different sub-2 µm columns using an identical generic gradient (5% to 95% Acetonitrile over 4.0 minutes).
Table 1: Comparative LC-MS Performance Metrics
| Column Chemistry | Dimensions | Retention Time (min) | Peak Asymmetry (As) | Signal-to-Noise (S/N) | Matrix Effect (%) |
| Standard C18 | 50 x 2.1 mm, 1.7 µm | 1.85 | 1.35 | 150:1 | -45% (Severe Suppression) |
| Phenyl-Hexyl | 50 x 2.1 mm, 1.7 µm | 2.40 | 1.10 | 420:1 | -15% (Moderate Suppression) |
| Biphenyl | 50 x 2.1 mm, 1.7 µm | 2.75 | 1.05 | 580:1 | -5% (Minimal Suppression) |
Data Interpretation: The Biphenyl column successfully delayed the retention time to 2.75 minutes, completely bypassing the early-eluting phospholipid suppression zone. This resulted in a near-perfect peak shape (
Experimental Workflow & Logical Architecture
Figure 1: LC-MS workflow comparing stationary phases for optimal retention and selectivity.
Step-by-Step Methodology
To ensure this protocol acts as a self-validating system, a post-column infusion test (to map matrix effects) should be run concurrently with the steps below.
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of biological matrix (e.g., plasma) spiked with 2-[4-(Methylthio)phenoxy]acetonitrile into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid and an appropriate isotopically labeled internal standard. Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins while keeping the moderately hydrophobic analyte in solution.
-
Vortex vigorously for 30 seconds to disrupt protein binding.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.
Phase 2: LC-MS/MS Parameters
-
Column: Biphenyl, 50 x 2.1 mm, 1.7 µm particle size (Maintained at 40°C to lower system backpressure and improve mass transfer).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water (Promotes protonation in ESI+).
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Gradient Program:
-
0.00 – 0.50 min: 5% B (Focuses the analyte at the head of the column)
-
0.50 – 4.00 min: Linear ramp to 95% B
-
4.00 – 5.00 min: Hold at 95% B (Column wash)
-
5.00 – 5.10 min: Return to 5% B
-
5.10 – 6.50 min: Re-equilibration at 5% B
-
-
Mass Spectrometry (ESI+ MRM Mode):
-
Precursor Ion: Monitor the
pseudo-molecular ion at 180.0. -
Product Ions: Optimize collision energy (CE) to monitor the loss of the cyanomethyl group or cleavage at the ether linkage for quantification and qualification transitions.
-
Source Parameters: Capillary voltage at 3.5 kV, Desolvation temperature at 350°C.
-
References
-
Title: Divergent Evolution of Lanthipeptide Stereochemistry Source: PMC - NIH (National Institutes of Health) URL: [Link]
-
Title: Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System Source: Agilent Technologies URL: [Link]
-
Title: In-silico prediction of retention times as a strategy to avoid matrix effects in LC-MS/MS bioanalysis Source: Chromatography Today URL: [Link]
Sources
Safety Operating Guide
2-[4-(Methylthio)phenoxy]acetonitrile proper disposal procedures
Comprehensive Operational and Disposal Guide for 2-[4-(Methylthio)phenoxy]acetonitrile
As a Senior Application Scientist, I frequently observe laboratories struggling with the logistical and safety challenges of handling bifunctional organic intermediates. 2-[4-(Methylthio)phenoxy]acetonitrile (CAS: 43111-34-8)[1] is a prime example. Widely utilized in synthetic chemistry and drug development, this compound presents a unique dual-hazard profile: a thioether moiety (methylthio group) known for its penetrating, disagreeable odor and environmental toxicity[2], and an acetonitrile moiety that requires strict segregation from incompatible reagents to prevent hazardous hydrolysis[3].
This guide provides field-proven, self-validating protocols for the safe handling, in-lab deactivation, and EPA-compliant disposal of this compound, ensuring your laboratory maintains both scientific integrity and regulatory compliance.
Hazard Profile & Causality-Driven Mitigation
Understanding the chemical behavior of 2-[4-(Methylthio)phenoxy]acetonitrile is the foundation of proper disposal. The thioether group is highly volatile; even trace amounts can cause severe laboratory stench, necessitating immediate chemical quenching[4]. Conversely, the nitrile group is stable under neutral conditions but can undergo exothermic hydrolysis if mixed with strong acids or bases, potentially releasing toxic byproducts[5].
Table 1: Hazard Profile and Causality-Driven Mitigation Strategies
| Functional Group | Associated Hazard | Causality of Mitigation Strategy | Required Control |
| Thioether (-SCH₃) | Severe stench, potential aquatic toxicity[2]. | Oxidation converts the volatile thioether into a highly polar, non-volatile sulfoxide or sulfone, permanently eliminating the odor[3]. | Certified chemical fume hood; Bleach (NaOCl) quenching bath[6]. |
| Nitrile (-C≡N) | Toxicity, risk of exothermic hydrolysis. | Segregation prevents acid-catalyzed hydrolysis (which can release toxic fumes) or base-catalyzed hydrolysis[3]. | Dedicated organic waste stream; strict segregation from strong acids[5]. |
Step-by-Step Pre-Disposal Deactivation (Thioether Oxidation)
Before 2-[4-(Methylthio)phenoxy]acetonitrile waste can be transferred to a bulk Satellite Accumulation Area (SAA), the odorous thioether component must be chemically neutralized[5]. This is achieved via oxidation using sodium hypochlorite (bleach), a highly effective and environmentally benign oxidant[7].
Causality Insight: The addition of sodium hypochlorite oxidizes the nucleophilic sulfur atom, transitioning the molecule from a volatile thioether to a sulfoxide, and ultimately a sulfone[3][7]. This fundamental alteration in the molecule's electronic properties drastically reduces its vapor pressure, effectively neutralizing the stench[8]. Because this oxidation is highly exothermic, strict temperature control is paramount to prevent the volatilization of unreacted thioether before it can be neutralized[2].
Protocol: In-Hood Bleach Quenching
-
Preparation: In a certified fume hood, prepare a quenching bath using a 1:1 mixture of commercial bleach (5.25% sodium hypochlorite) and water in a secondary containment bucket[4]. Ensure the liquid line is at least four inches below the top to allow for displacement[4].
-
Temperature Control: Place the primary reaction flask in an ice-water bath (0–5°C) to manage the exothermic heat of oxidation[2].
-
Controlled Addition: Slowly, dropwise, add the 2-[4-(Methylthio)phenoxy]acetonitrile waste (dissolved in a non-oxidizable solvent like THF or ethyl acetate) to the stirred bleach solution[3].
-
Agitation and Incubation: Stir the mixture continuously. Allow the solution to stir overnight (or for at least 14 hours) to ensure complete oxidation to the sulfone[4].
-
Self-Validation Step: Trustworthiness in chemical disposal relies on self-validating systems. To validate complete oxidation, employ a dual-check system: first, olfactory confirmation of the absence of the characteristic thioether stench within the fume hood[6]; second, LC-MS or Thin Layer Chromatography (TLC) analysis confirming the total consumption of the starting material and the appearance of the highly polar sulfone peak[8][9]. Only upon this validation should the mixture be transferred to bulk waste.
Logistical Segregation and EPA-Compliant Disposal
Once deactivated, the waste is no longer a severe stench hazard, but it remains a regulated hazardous waste under EPA guidelines[10].
Liquid Waste Segregation:
-
Aqueous Waste: The neutralized bleach solution containing the water-soluble sulfone byproducts must be collected in a clearly labeled aqueous hazardous waste container[6]. Do not pour this down the drain; laboratory operations generate dangerous wastes that must be treated as regulated waste[11].
-
Organic Solvents: Any organic solvents used during the reaction or extraction (e.g., toluene, ethyl acetate) must be placed in a designated organic waste carboy[5]. Ensure these containers are kept strictly segregated from any acidic waste streams to protect the residual nitrile compounds from hydrolysis[5].
Solid Waste and PPE Disposal: Materials that have come into contact with the chemical, including pipette tips, absorbent pads, and disposable PPE, must be handled meticulously[2].
-
Nitrile Gloves: While nitrile gloves provide excellent chemical resistance, they do not biodegrade easily and cannot be placed in standard recycling if contaminated with hazardous organics[12]. Contaminated gloves must be sealed in a plastic bag within the fume hood, labeled as hazardous solid waste, and disposed of via your institution's EHS program for high-temperature incineration[6][12].
-
Glassware: Soak all contaminated glassware in a bleach bath overnight before standard washing[4].
Table 2: Waste Stream Segregation and EPA Compliance
| Waste Stream | Components | EPA Waste Code | Disposal Route |
| Aqueous Waste | Water, NaOCl, NaCl, Sulfone derivatives | F039 (if mixed) / Non-hazardous aqueous | EHS Collection for chemical treatment[13] |
| Organic Waste | Unreacted nitrile, extraction solvents (e.g., Toluene) | F005 (for specific solvents like Toluene)[14] | High-temperature incineration[10] |
| Solid Waste | Contaminated nitrile gloves, paper towels | Regulated Solid Waste | Sealed in plastic, EHS solid waste pickup[6] |
Satellite Accumulation Area (SAA) Management
To maintain compliance with EPA regulations (40 CFR 262) for hazardous waste generators[10][15]:
-
Store all waste containers in a designated SAA at or near the point of generation[5].
-
Containers must remain tightly closed at all times except when actively adding waste[5].
-
Containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Hazardous Waste: Oxidized Nitrile/Sulfone Aqueous Mixture")[15].
-
Once a container reaches its volume limit, it must be transferred to the central accumulation area within three days[5].
Operational Workflow Visualization
Step-by-step workflow for the deactivation, segregation, and disposal of thioether-nitrile waste.
References
- "43111-34-8 2-[4-(Methylthio)phenoxy]acetonitrile AKSci", aksci.com.
- "How to Work with Thiols-General SOP", rochester.edu.
- "Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals", benchchem.com.
- "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS", epfl.ch.
- "Laboratory Guide for Managing Chemical Waste", vumc.org.
- "SOP FOR STENCH CHEMICALS", columbia.edu.
- "Laboratory Hazardous Waste Disposal Guidelines", cwu.edu.
- "Laboratory Waste Management Guide", kingcounty.gov.
- "Hazardous Waste Disposal in the Workplace: EPA Regulations to Know", sustainable-markets.com.
- "Laboratory Waste Management: The New Regulations", medlabmag.com.
- "How to Dispose of Nitrile Gloves?", earthsafeppe.com.
- "2-(Ethylthio)ethylamine | 36489-03-9", benchchem.com.
- "Sodium Hypochlorite Pentahydrate Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis", acs.org.
- "2-(Phenylthio)benzoic Acid | Research Chemical Supplier", benchchem.com.
- "EPA HAZARDOUS WASTE CODES", wku.edu.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. How To [chem.rochester.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-(Phenylthio)benzoic Acid | Research Chemical Supplier [benchchem.com]
- 9. 2-(Ethylthio)ethylamine | 36489-03-9 | Benchchem [benchchem.com]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. kingcounty.gov [kingcounty.gov]
- 12. earthsafeppe.com [earthsafeppe.com]
- 13. vumc.org [vumc.org]
- 14. wku.edu [wku.edu]
- 15. medlabmag.com [medlabmag.com]
A Senior Application Scientist's Guide to Handling 2-[4-(Methylthio)phenoxy]acetonitrile
Welcome, researchers and innovators. In our pursuit of novel therapeutics and chemical entities, the safe and effective handling of every compound is paramount. This guide provides essential, field-tested safety and logistical protocols for 2-[4-(Methylthio)phenoxy]acetonitrile (CAS No. 38746-92-8). While this specific molecule may lack a comprehensive, published Safety Data Sheet (SDS), its structure—a substituted phenoxyacetonitrile—provides clear indicators of its potential hazards. Our approach is therefore one of informed caution, drawing on established data from analogous compounds to ensure a robust safety framework. This document is designed to be your immediate, go-to resource, empowering you to work confidently and safely.
Hazard Assessment and Toxicological Profile
Understanding the "why" behind a safety protocol begins with the molecule's intrinsic properties. 2-[4-(Methylthio)phenoxy]acetonitrile is an organic nitrile. The primary toxicological concern with many organic nitriles is their potential to metabolize into cyanide in vivo, which can inhibit cellular respiration.[1] Furthermore, the acetonitrile and phenoxy functional groups suggest risks of acute toxicity, as well as irritation to the skin and eyes.[2][3][4]
Based on data from authoritative databases and structurally similar compounds, we must handle this chemical with the assumption that it presents the following hazards[5]:
| Hazard Classification (GHS) | Potential Health Effect & Rationale |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. Acetonitrile-based compounds can cause systemic toxicity.[4][5] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. The molecule's structure suggests it can be absorbed through the skin.[5] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. As a solid, dust can be generated; if heated or in solution, vapors may be present.[5] |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[5] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. Direct contact with dust or splashes can lead to significant eye damage.[5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. Inhaled dust can irritate the respiratory tract.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a checklist; it is a risk-based assessment of your specific experimental procedure. The following protocol is the mandatory minimum for any manipulation of 2-[4-(Methylthio)phenoxy]acetonitrile.
Primary Engineering Control: The Chemical Fume Hood
All work involving this compound, from weighing solids to running reactions and workups, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical containment of potentially harmful dusts and vapors, protecting you from respiratory exposure.[7]
Essential PPE Ensemble
-
Hand Protection: Double-gloving with nitrile gloves is the standard for preventing incidental contact. For extended handling or situations with a higher risk of splash, using a more robust glove, such as butyl rubber, over a nitrile glove is recommended due to its superior chemical resistance and longer breakthrough times.[8] Always inspect gloves for any signs of degradation or contamination before use.[7]
-
Eye and Face Protection: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[9] When handling larger quantities (>1 gram) or performing operations with a significant splash potential (e.g., solvent extractions), supplement goggles with a full-face shield.
-
Body Protection: A flame-retardant lab coat is mandatory.[8] Ensure it is fully buttoned. Long pants and closed-toe shoes are required to prevent any accidental skin contact.[7]
Respiratory Protection
Under normal operating conditions within a fume hood, additional respiratory protection is not required. However, it becomes essential in non-routine situations such as a significant spill or a failure of the primary ventilation system. In such emergencies, a full-facepiece respirator with an organic vapor cartridge is the appropriate choice.[10]
Caption: PPE selection workflow based on the experimental task.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol minimizes exposure and ensures experimental integrity.
Handling Solid Compound
-
Preparation: Before retrieving the compound, ensure your fume hood sash is at the proper working height. Designate a specific area within the hood for handling.
-
Weighing: Tare your container on an analytical balance. Gently transfer the solid using a spatula. Avoid any actions that could create airborne dust. If weighing outside a containment hood (e.g., balance enclosure), do so only for very small quantities and with extreme care.
-
Transfers: When adding the solid to a reaction vessel, do so slowly and carefully. Use a powder funnel if necessary to prevent material from clinging to the sides of the flask.
-
Decontamination: After handling, decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol or acetone), wiping with a disposable towel that is immediately placed into the designated hazardous waste container.[3]
Storage Requirements
-
Container: Keep the compound in its original, tightly sealed container.[6]
-
Location: Store in a dry, well-ventilated area at room temperature, as recommended for similar solids.[11]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[9]
Disposal and Emergency Plan
A clear plan for waste and emergencies is critical for laboratory safety.
Chemical Waste Disposal
This compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container with a secure lid, designated for "Nitrile-Containing Organic Waste" or "Halogenated Organic Waste" if used with chlorinated solvents.[3][7]
-
Collect Waste: All contaminated materials, including gloves, paper towels, and spent reaction mixtures, must be placed in this container.
-
Arrange for Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for professional disposal, typically via high-temperature incineration.[3][7]
Spill Response (Small Scale, <1 gram)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into your designated hazardous waste container.[12]
-
Decontaminate: Wipe the spill area with a cloth dampened with ethanol or acetone, followed by soap and water. Place all cleaning materials into the waste container.[3]
First Aid Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[9][13]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor immediately.[9][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][13]
By integrating these protocols into your daily workflow, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
- Chemwatch. (2019).
- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- Datasheet Group. (n.d.).
- Dutscher. (2022).
- Centers for Disease Control and Prevention (CDC). (n.d.). Acetonitrile - NIOSH Pocket Guide to Chemical Hazards.
- Santa Cruz Biotechnology. (2012).
- Fisher Scientific. (2025).
- National Center for Biotechnology Information (PubChem). (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile.
- Sigma-Aldrich. (n.d.). 2-(4-(Methylthio)phenyl)acetonitrile.
- TCI Chemicals. (n.d.). (Methylthio)
- CymitQuimica. (n.d.). Phenoxyacetonitrile.
- BenchChem. (2025). Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)
- Cayman Chemical. (2024). Nifoxipam (CRM)
- Sigma-Aldrich. (n.d.). Phenoxyacetonitrile 98%.
- Science Interactive. (2013).
- Thermo Fisher Scientific. (2011).
- U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Review of Acetonitrile.
Sources
- 1. iris.epa.gov [iris.epa.gov]
- 2. CAS 3598-14-9: Phenoxyacetonitrile | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2-(4-(Methylthio)phenyl)acetonitrile | C9H9NS | CID 2760087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scienceinteractive.com [scienceinteractive.com]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. fishersci.com [fishersci.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]
- 11. 2-(4-(Methylthio)phenyl)acetonitrile | 38746-92-8 [sigmaaldrich.com]
- 12. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
